molecular formula C8H10N2O B1428213 4-(Cyclopropylmethoxy)pyrimidine CAS No. 1245644-83-0

4-(Cyclopropylmethoxy)pyrimidine

Cat. No.: B1428213
CAS No.: 1245644-83-0
M. Wt: 150.18 g/mol
InChI Key: IOWCCCQBRKLVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)pyrimidine (CAS 1245644-83-0) is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C8H10N2O, and it has a molecular weight of 150.18 g/mol . The compound is characterized by a pyrimidine ring, a fundamental heterocyclic structure prevalent in nucleic acids and many pharmaceuticals, substituted with a cyclopropylmethoxy group . This specific substitution is a valuable modification in ligand design, as the cyclopropyl group is often used in drug discovery to increase activity, improve metabolic stability, and enhance physicochemical properties . Recent scientific investigations have identified closely related 2,4,5-trisubstituted pyrimidine compounds as novel, potent inhibitors of essential plasmodial kinases, namely PfGSK3 and PfPK6, presenting a promising strategy to combat rising resistance to traditional antimalarial therapies . Furthermore, pyrimidine derivatives, in general, are a cornerstone of anticancer agent development, with research demonstrating that novel pyrimidine-based compounds exhibit potent inhibitory activity against a broad panel of cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer, often through mechanisms such as topoisomerase II inhibition . The versatility of the pyrimidine scaffold also extends to its use as a bioisostere for phenyl and other aromatic systems, improving drug-like properties and contributing to advances in anti-infectives, immunology, and the treatment of neurological disorders . This reagent serves as a key synthetic intermediate for constructing these complex, biologically active molecules. It is supplied for research applications and must be stored sealed in dry conditions between 2-8°C . This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7(1)5-11-8-3-4-9-6-10-8/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWCCCQBRKLVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744836
Record name 4-(Cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-83-0
Record name 4-(Cyclopropylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and diverse biological activities.[1] This guide provides a comprehensive technical overview of 4-(Cyclopropylmethoxy)pyrimidine, a specific derivative that holds promise as a valuable building block in the design of novel therapeutics. By synthesizing established principles of pyrimidine chemistry with insights into the influence of the cyclopropylmethoxy substituent, this document serves as a critical resource for researchers engaged in drug discovery and development.

Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for 4-(Cyclopropylmethoxy)pyrimidine is not widely available in the public domain, we can infer key characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine

PropertyValue/InformationSource/Justification
IUPAC Name 4-(Cyclopropylmethoxy)pyrimidine-
CAS Number 1245644-83-0[2]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol Calculated from formula
Appearance Expected to be a crystalline solid or liquid at room temperature.Based on similar small molecule pyrimidine derivatives.[3]
Melting Point Experimental data not available.-
Boiling Point Experimental data not available. Predicted to be higher than unsubstituted pyrimidine (123-124 °C) due to increased molecular weight.[3]-
Solubility Expected to have moderate solubility in organic solvents like chloroform, methanol, and DMSO. Solubility in water is likely to be low.General solubility of similar heterocyclic compounds.
Structural Elucidation and Spectroscopic Data

While specific spectra for 4-(Cyclopropylmethoxy)pyrimidine are not publicly available, we can predict the key features based on its structure and spectroscopic data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl group, and the methylene bridge. The pyrimidine protons will appear in the aromatic region, likely as doublets and a doublet of doublets. The methylene protons of the cyclopropylmethoxy group will be a doublet, coupled to the methine proton of the cyclopropyl group. The cyclopropyl protons themselves will present as complex multiplets in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, with those adjacent to the nitrogen atoms shifted downfield. The carbons of the cyclopropylmethoxy group will also be identifiable.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 150.18. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the ether linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a prominent C-O stretching band for the ether linkage.

Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

The synthesis of 4-(Cyclopropylmethoxy)pyrimidine can be approached through established methods for the preparation of substituted pyrimidines. A plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable halopyrimidine precursor.

Proposed Synthetic Workflow

A common and effective method for introducing an alkoxy group onto a pyrimidine ring is the Williamson ether synthesis, adapted for a heterocyclic system. This involves the reaction of a chloropyrimidine with the corresponding alkoxide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-chloropyrimidine 4-Chloropyrimidine ReactionVessel Anhydrous THF 0 °C to RT 4-chloropyrimidine->ReactionVessel 2. Nucleophilic Substitution cyclopropylmethanol Cyclopropylmethanol cyclopropylmethanol->ReactionVessel 1. Deprotonation NaH Sodium Hydride (NaH) NaH->ReactionVessel Product 4-(Cyclopropylmethoxy)pyrimidine ReactionVessel->Product Workup & Purification

Caption: Proposed synthesis of 4-(Cyclopropylmethoxy)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis techniques for similar compounds.

  • Preparation of Sodium Cyclopropylmethoxide: To a stirred solution of cyclopropylmethanol (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming the nucleophilic alkoxide. Anhydrous conditions are crucial to prevent quenching of the base and alkoxide.

  • Reaction with 4-Chloropyrimidine: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Self-Validation: TLC analysis allows for the real-time tracking of the consumption of the starting material (4-chloropyrimidine) and the formation of the product, ensuring the reaction goes to completion.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Cyclopropylmethoxy)pyrimidine.

Chemical Reactivity and Potential for Further Functionalization

The reactivity of 4-(Cyclopropylmethoxy)pyrimidine is dictated by the electronic nature of the pyrimidine ring and the properties of the cyclopropylmethoxy substituent.

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity.[4]

  • Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. If it occurs, substitution is most likely at the C-5 position, which is the most electron-rich carbon.

  • Nucleophilic Aromatic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly if there are good leaving groups present on the ring.

  • N-Alkylation and N-Oxidation: The lone pairs of electrons on the nitrogen atoms make them nucleophilic and susceptible to alkylation or oxidation.

Influence of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group is an electron-donating group through induction and can influence the reactivity of the pyrimidine ring. It can also be a site for metabolic modification in biological systems.

Reactivity_Diagram cluster_pyrimidine Pyrimidine Core cluster_reactions Potential Reactions Pyrimidine 4-(Cyclopropylmethoxy)pyrimidine EAS Electrophilic Aromatic Substitution (at C-5) Pyrimidine->EAS N-Alkylation N-Alkylation/Oxidation (at N-1 or N-3) Pyrimidine->N-Alkylation Metabolism Metabolic Oxidation (of cyclopropyl group) Pyrimidine->Metabolism

Caption: Key reactivity sites of 4-(Cyclopropylmethoxy)pyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[5][6] These include anticancer, antiviral, antibacterial, and anti-inflammatory agents. The incorporation of a cyclopropylmethoxy group can enhance metabolic stability and improve binding affinity to biological targets.

Role as a Pharmacophore

4-(Cyclopropylmethoxy)pyrimidine can serve as a key building block or pharmacophore in the design of new therapeutic agents. Its potential applications are broad, and it could be incorporated into molecules targeting a variety of enzymes and receptors. Pyrimidine derivatives are known to act as inhibitors of kinases, which are crucial targets in oncology.[7]

Potential in Modulating Signaling Pathways

Given the prevalence of pyrimidine-based compounds in medicine, it is plausible that derivatives of 4-(Cyclopropylmethoxy)pyrimidine could be designed to modulate key signaling pathways implicated in disease. For example, many kinase inhibitors that target pathways involved in cell proliferation and survival contain a pyrimidine core.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor 4-(Cyclopropylmethoxy)pyrimidine Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical role in a kinase signaling pathway.

Conclusion

4-(Cyclopropylmethoxy)pyrimidine is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through standard methodologies, and its pyrimidine core provides a well-established foundation for the development of biologically active compounds. The presence of the cyclopropylmethoxy group offers opportunities for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of its chemical properties and potential applications, serving as a catalyst for further research and development in this area.

References

  • Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. Retrieved from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. (2000). PubMed. Retrieved from [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (n.d.). PubMed. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2019). ResearchGate. Retrieved from [Link]

  • Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. Retrieved from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). ScienceDirect. Retrieved from [Link]

  • 13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine Metabolism. (n.d.). SMPDB. Retrieved from [Link]

  • Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). (n.d.). NP-MRD. Retrieved from [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2009). ResearchGate. Retrieved from [Link]

Sources

Technical Guide: 4-(Cyclopropylmethoxy)pyrimidine (CAS 1245644-83-0)

[1]

Executive Summary

4-(Cyclopropylmethoxy)pyrimidine (CAS 1245644-83-0 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its structural core—a pyrimidine ring substituted at the C4 position with a cyclopropylmethyl ether—serves as a bioisostere for other lipophilic aromatic ethers, offering unique metabolic stability and hydrophobic interactions within protein binding pockets.

This guide details the physicochemical properties, validated synthesis protocols, and quality control parameters required for the integration of this scaffold into high-throughput medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Property Data
IUPAC Name 4-(Cyclopropylmethoxy)pyrimidine
CAS Number 1245644-83-0
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES C1CC1COC2=NC=NC=C2
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~1.2 – 1.5 (Lipophilic ether tail increases permeability)
pKa (Predicted) ~2.5 (Pyrimidine N1), making it a weak base

Synthetic Methodology

The synthesis of 4-(cyclopropylmethoxy)pyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The electron-deficient nature of the pyrimidine ring (specifically at the 2- and 4-positions) facilitates the displacement of a leaving group (chloride) by an alkoxide nucleophile.[1]

Mechanism of Action

The reaction relies on the activation of cyclopropylmethanol by a strong base to form the alkoxide, which then attacks the electrophilic C4 carbon of the pyrimidine. The nitrogen atoms in the ring stabilize the Meisenheimer complex intermediate before the chloride is eliminated.

Validated Protocol

Reagents:

  • Substrate: 4-Chloropyrimidine (CAS 17180-93-7) or 4-Chloropyrimidine HCl[1]

  • Nucleophile: Cyclopropylmethanol (CAS 2516-33-8)[1]

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Alkoxide Formation:

    • Charge a flame-dried reaction flask with anhydrous THF (10 mL/g substrate) under nitrogen atmosphere.

    • Add Cyclopropylmethanol (1.1 equiv) and cool to 0°C.

    • Portion-wise add Sodium Hydride (1.2 equiv).[1] Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear alkoxide solution forms.

  • Nucleophilic Attack:

    • Add 4-Chloropyrimidine (1.0 equiv) dropwise (if liquid) or as a solution in THF.[1]

    • Note: If using the HCl salt of the pyrimidine, increase base equivalents to 2.2.

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup & Isolation:

    • Quench the reaction carefully with saturated NH₄Cl solution at 0°C.

    • Extract the aqueous layer with Ethyl Acetate (3x).[1]

    • Combine organic layers and wash with Brine (saturated NaCl).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography using a gradient of Hexane/Ethyl Acetate (0% → 40% EtOAc).[1]

    • Yield Expectation: 75–85%.

Visualized Workflow (DOT)

SynthesisWorkflowStartStart: Cyclopropylmethanol+ Anhydrous THFBaseAddAdd NaH (1.2 eq)0°C, N2 atmStart->BaseAddAlkoxideIntermediate:CyclopropylmethoxideBaseAdd->Alkoxide H2 gas releaseSubstrateAddAdd 4-Chloropyrimidine(1.0 eq)Alkoxide->SubstrateAddReactionReaction: SnArRT, 4-6 HoursSubstrateAdd->ReactionQuenchQuench: Sat. NH4ClExtract: EtOAcReaction->Quench Monitor TLCProductFinal Product:4-(Cyclopropylmethoxy)pyrimidineQuench->Product Purification

Caption: Step-by-step synthesis workflow for CAS 1245644-83-0 via SₙAr mechanism.

Characterization & Quality Control

To ensure the integrity of the building block for downstream applications, the following analytical signatures must be verified.

Technique Expected Signal / Result
¹H NMR (CDCl₃, 400 MHz) Pyrimidine Ring: • δ ~8.75 ppm (s, 1H, H-2)• δ ~8.40 ppm (d, J=5.8 Hz, 1H, H-6)• δ ~6.75 ppm (d, J=5.8 Hz, 1H, H-5)Side Chain: • δ ~4.15 ppm (d, J=7.2 Hz, 2H, O-CH₂)• δ ~1.25 ppm (m, 1H, CH-cyclopropyl)• δ ~0.60 ppm (m, 2H, CH₂)• δ ~0.35 ppm (m, 2H, CH₂)
LC-MS (ESI+) [M+H]⁺ = 151.2 m/z .[1] Single peak >98% purity.
TLC (Hex:EtOAc 1:1) R_f ≈ 0.4–0.5 (UV active).[1]

Applications in Drug Discovery[8][9][10]

The 4-(cyclopropylmethoxy)pyrimidine moiety functions as a "privileged scaffold" in medicinal chemistry.[1] It is frequently employed to optimize the Pharmacokinetic (PK) profile of lead compounds.[1]

Structure-Activity Relationship (SAR) Utility
  • Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (increasing permeability) without the metabolic liability of a flexible n-propyl or n-butyl chain.[1] The cyclopropyl ring is metabolically robust against cytochrome P450 oxidation compared to linear alkyl chains.

  • Steric Fit: The volume of the cyclopropylmethoxy group often fills hydrophobic pockets (e.g., the ribose binding pocket of kinases or allosteric sites of GPCRs) more efficiently than a simple methoxy or ethoxy group.

  • Kinase Inhibition: This fragment is homologous to motifs found in inhibitors of JAK , EGFR , and VEGFR kinases, where the pyrimidine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.

Logical Pathway for Lead Optimization

SAR_LogicLeadLead Compound(Low Potency/Metabolic Instability)ModificationStrategy: Replace Alkyl Etherwith Cyclopropylmethyl EtherLead->ModificationEffect1Increased Metabolic Stability(Rigid Cyclopropyl Ring)Modification->Effect1Effect2Enhanced Hydrophobic Interaction(Shape Complementarity)Modification->Effect2ResultOptimized Candidate:Improved ADME & PotencyEffect1->ResultEffect2->Result

Caption: Decision logic for incorporating the cyclopropylmethoxy motif during lead optimization.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.

  • Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water.

References

  • National Center for Biotechnology Information . (n.d.).[1] PubChem Compound Summary for substituted Pyrimidines. Retrieved from [Link]

  • Accela Chem . (n.d.).[1] Catalog Entry: 4-(Cyclopropylmethoxy)pyrimidine. Retrieved from [Link]

Technical Guide: Scalable Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for 4-(cyclopropylmethoxy)pyrimidine , a structural motif increasingly prevalent in medicinal chemistry due to the metabolic stability of the cyclopropyl group and the lipophilic modulation provided by the ether linkage.

This document prioritizes the Nucleophilic Aromatic Substitution (


)  pathway as the primary industrial route due to its scalability and atom economy. A secondary Mitsunobu Coupling  route is provided for contexts requiring neutral conditions or parallel library synthesis.

Retrosynthetic Analysis & Strategic Planning

The construction of the ether bond at the pyrimidine C4 position is the critical disconnection. The electron-deficient nature of the pyrimidine ring (specifically at positions 2, 4, and 6) makes it an ideal electrophile for nucleophilic attack.

Strategic Disconnections
  • Path A (

    
     - Preferred):  Disconnection at the C4-Oxygen bond using an alkoxide nucleophile and a halopyrimidine electrophile.
    
  • Path B (Mitsunobu): Disconnection at the C4-Oxygen bond using a neutral alcohol and a hydroxy-pyrimidine (lactam tautomer).

ParameterPath A (

)
Path B (Mitsunobu)
Precursors 4-Chloropyrimidine + Cyclopropylmethanol4-Hydroxypyrimidine + Cyclopropylmethanol
Reagents NaH, KOtBu, or


, DEAD/DIAD
Atom Economy HighLow (generates

, hydrazide)
Scalability ExcellentPoor (chromatography often required)
Key Risk Base-sensitive functional groupsRemoval of byproducts

Primary Route: Nucleophilic Aromatic Substitution ( )[2]

This is the standard protocol for multigram to kilogram synthesis. The reaction relies on the activation of the pyrimidine ring by the ring nitrogens, which stabilize the anionic intermediate (Meisenheimer complex).

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[1] The cyclopropylmethoxide anion attacks the C4 position, breaking aromaticity to form a resonance-stabilized anionic intermediate. Re-aromatization expels the chloride leaving group.

SNAr_Mechanism SM1 4-Chloropyrimidine (Electrophile) Complex Meisenheimer Complex SM1->Complex + Alkoxide SM2 Cyclopropylmethanol (Nucleophile) Base Base (NaH) Deprotonation SM2->Base Activation Alkoxide Alkoxide Intermediate Base->Alkoxide - H2 Alkoxide->Complex Product 4-(Cyclopropylmethoxy) pyrimidine Complex->Product - Cl⁻ (Re-aromatization)

Figure 1: Mechanistic flow of the base-mediated


 reaction.
Detailed Experimental Protocol

Scale: 10 mmol (adaptable)

Reagents:

  • 4-Chloropyrimidine hydrochloride: 1.51 g (10 mmol)

  • Cyclopropylmethanol: 0.86 g (12 mmol, 1.2 eq)

  • Sodium Hydride (60% dispersion in oil): 0.88 g (22 mmol, 2.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.

    • Add NaH (2.2 eq) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is.

    • Suspend NaH in anhydrous THF (20 mL) and cool to 0°C.

    • Add Cyclopropylmethanol (1.2 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Coupling:

    • Dissolve 4-Chloropyrimidine (1.0 eq) in THF (10 mL).

    • Critical Step: Add the pyrimidine solution dropwise to the alkoxide solution at 0°C.

    • Reasoning: Adding the electrophile to the nucleophile ensures the base is consumed by the alcohol first, preventing base-catalyzed degradation of the chloropyrimidine.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring:

    • Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (UV active) and the appearance of the product (

      
      ).
      
  • Workup:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Alternative Route: Mitsunobu Coupling

This route is reserved for scenarios where the pyrimidine substrate contains base-sensitive groups (e.g., esters, nitro groups) that would not survive the NaH/KOtBu conditions of the


 route.
Protocol Overview

Reagents:

  • Pyrimidin-4(3H)-one (Tautomer of 4-hydroxypyrimidine)

  • Cyclopropylmethanol[2][3]

  • Triphenylphosphine (

    
    )[4][5][6]
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD

Methodology:

  • Dissolve 4-hydroxypyrimidine (1.0 eq), cyclopropylmethanol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise.[7] Note: The reaction solution usually turns yellow.

  • Stir at RT for 12–18 hours.

  • Purification Challenge: The major byproduct is triphenylphosphine oxide (

    
    ).[7] Trituration with cold ether or rigorous chromatography is required.
    

Process Decision Matrix

Use the following logic flow to determine the appropriate synthetic strategy for your specific derivative.

Decision_Tree Start Start: Target Molecule 4-(Cyclopropylmethoxy)pyrimidine Q1 Does the scaffold contain base-sensitive groups? (e.g., esters, labile halides) Start->Q1 RouteB Route B: Mitsunobu (PPh3/DIAD) Q1->RouteB Yes Q2 Is the scale >10g? Q1->Q2 No RouteA Route A: SNAr (NaH/THF) Q2->RouteA Yes (Preferred) Q2->RouteA No (Standard) Q2->RouteB No (If reagents available)

Figure 2: Decision matrix for route selection.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / ObservationInterpretation
1H NMR

0.3–0.6 ppm (m, 4H)
Cyclopropyl ring protons (high field).
1H NMR

1.2 ppm (m, 1H)
Cyclopropyl methine proton.
1H NMR

4.1–4.2 ppm (d, 2H)

doublet (diagnostic of ether formation).
1H NMR

8.4, 8.7 ppm
Pyrimidine aromatic protons (deshielded).
LC-MS

Confirms molecular weight.

Safety & Handling

  • Cyclopropylmethanol: Flammable liquid. Vapor may cause flash fire. Store in a cool, well-ventilated place.

  • 4-Chloropyrimidine: Highly reactive. Hydrolyzes rapidly in moist air to release HCl. Store in a freezer under inert atmosphere.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water releasing flammable hydrogen gas. Use only in dry solvents under inert atmosphere.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

    • Chemistry LibreTexts. (2022). "16.7: Nucleophilic Aromatic Substitution." Available at: [Link][5][8][9][10]

  • Mitsunobu Reaction Protocols

    • Organic Chemistry Portal. "Mitsunobu Reaction."[11][4][7][12] Available at: [Link][6]

    • Organic Syntheses. "Mitsunobu reaction - General Procedure." Available at: [Link]

  • Chemical Substance Data

Sources

The Strategic Role of 4-(Cyclopropylmethoxy)pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet increasingly important derivative: 4-(Cyclopropylmethoxy)pyrimidine. We will delve into its synthesis, chemical properties, and, most importantly, its emerging role as a key building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document serves as a technical resource, providing both a theoretical framework and practical, field-proven insights into the application of this valuable compound.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. The pyrimidine core is present in a wide array of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1] Its ability to act as a bioisostere for other aromatic systems and to form key hydrogen bond interactions with biological targets contributes to its status as a "privileged scaffold."

The substitution pattern on the pyrimidine ring is critical for its biological activity. The 4- and 6-positions are particularly amenable to modification, allowing for the introduction of various functional groups that can modulate a compound's potency, selectivity, and pharmacokinetic profile.

Synthesis of 4-(Cyclopropylmethoxy)pyrimidine: A Strategic Intermediate

The synthesis of 4-(cyclopropylmethoxy)pyrimidine is not explicitly detailed in readily available literature as a final product with reported biological activity. However, its synthesis as a key intermediate can be confidently proposed based on well-established reactions of substituted pyrimidines. The most logical and industrially scalable approach involves the nucleophilic substitution of a leaving group at the 4-position of a pyrimidine ring with cyclopropylmethoxide.

A common and versatile starting material for this synthesis is 4,6-dichloropyrimidine . This precursor allows for sequential and regioselective substitution at the 4- and 6-positions.

Proposed Synthetic Workflow

The overall synthetic strategy involves two key steps: the preparation of sodium cyclopropylmethoxide and the subsequent nucleophilic aromatic substitution reaction.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Cyclopropylmethanol Cyclopropylmethanol SodiumCyclopropylmethoxide Sodium Cyclopropylmethoxide Cyclopropylmethanol->SodiumCyclopropylmethoxide Reaction NaH Sodium Hydride (NaH) NaH->SodiumCyclopropylmethoxide Base Solvent1 Anhydrous THF/DMF Solvent1->SodiumCyclopropylmethoxide Solvent Dichloropyrimidine 4,6-Dichloropyrimidine TargetMolecule 4-Chloro-6-(cyclopropylmethoxy)pyrimidine SodiumCyclopropylmethoxide->TargetMolecule Nucleophile Dichloropyrimidine->TargetMolecule Reaction Solvent2 Anhydrous THF/DMF Solvent2->TargetMolecule Solvent

Caption: Proposed synthetic workflow for 4-Chloro-6-(cyclopropylmethoxy)pyrimidine.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of Sodium Cyclopropylmethoxide

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen) at 0 °C, add cyclopropylmethanol (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This results in a solution or slurry of sodium cyclopropylmethoxide.

Causality: The use of a strong base like NaH is essential to deprotonate the weakly acidic hydroxyl group of cyclopropylmethanol, forming the highly nucleophilic alkoxide. The reaction is performed under anhydrous conditions to prevent quenching of the NaH and the resulting alkoxide.

Step 2: Synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine

  • In a separate reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF or DMF under an inert atmosphere.

  • Cool the solution to 0-10 °C.

  • Slowly add the freshly prepared solution of sodium cyclopropylmethoxide (1.0-1.2 equivalents) to the solution of 4,6-dichloropyrimidine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-chloro-6-(cyclopropylmethoxy)pyrimidine.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material (4,6-dichloropyrimidine) and the appearance of a new, typically less polar, product spot. The final product can be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~170.6 g/mol Falls within the range of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP ~1.5 - 2.0Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) ~38.7 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyrimidine ring and the ether oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Rotatable Bonds 2A low number of rotatable bonds is generally associated with better oral bioavailability.

Note: These values are estimations and should be confirmed experimentally.

Applications in Drug Discovery: A Gateway to Potent and Selective Kinase Inhibitors

The true value of 4-(cyclopropylmethoxy)pyrimidine lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the reactive chlorine atom at the 4-position allows for further functionalization, most commonly through nucleophilic substitution or cross-coupling reactions.

The Role of the Cyclopropylmethoxy Moiety

The cyclopropyl group is a popular substituent in medicinal chemistry for several reasons:

  • Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to its biological target, potentially increasing potency and selectivity.

  • Lipophilicity and Solubility: The cyclopropyl group can increase the lipophilicity of a molecule, which can enhance membrane permeability. However, its small size means that this increase is often modest, helping to maintain a good balance with aqueous solubility.

Kinase Inhibition: A Promising Therapeutic Arena

Protein kinases are a large family of enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[3] As such, kinase inhibitors have become a major focus of modern drug discovery.

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. Many approved kinase inhibitors, such as imatinib and gefitinib, feature a pyrimidine or a related heterocyclic core. This is because the nitrogen atoms of the pyrimidine ring can mimic the hydrogen bonding interactions of the adenine ring of ATP, the natural substrate for kinases, in the enzyme's active site.

4,6-disubstituted pyrimidines have been extensively explored as inhibitors of a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Another important target in angiogenesis and cancer.[5]

  • Janus Kinases (JAKs): Involved in inflammatory signaling pathways.[3]

Hypothetical Application: Design of a Selective Kinase Inhibitor

Starting from 4-chloro-6-(cyclopropylmethoxy)pyrimidine, a medicinal chemist can readily synthesize a library of potential kinase inhibitors. A common strategy is to introduce an amino group at the 4-position, often an aniline derivative, through a nucleophilic aromatic substitution reaction.

G cluster_0 Synthesis of a Potential Kinase Inhibitor cluster_1 Interaction with Kinase Active Site (Hypothetical) StartingMaterial 4-Chloro-6-(cyclopropylmethoxy)pyrimidine FinalProduct 4-Anilino-6-(cyclopropylmethoxy)pyrimidine Derivative StartingMaterial->FinalProduct Aniline Substituted Aniline (R-NH2) Aniline->FinalProduct Kinase Kinase Active Site FinalProduct->Kinase Binding Reaction SNAr or Buchwald-Hartwig Amination Reaction->FinalProduct Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front

Caption: Synthetic route to a potential kinase inhibitor and its hypothetical binding mode.

In this hypothetical example, the 4-anilino group can form key hydrogen bonds with the hinge region of the kinase active site, while the 6-(cyclopropylmethoxy) group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound. The substituents on the aniline ring can be varied to further optimize these interactions and to fine-tune the physicochemical properties of the molecule.

Conclusion

4-(Cyclopropylmethoxy)pyrimidine is a strategically important building block in modern medicinal chemistry. While not a therapeutic agent in its own right, its straightforward synthesis and the valuable properties imparted by the cyclopropylmethoxy group make it an attractive starting point for the development of novel drug candidates. Its primary application lies in the synthesis of 4,6-disubstituted pyrimidines, a class of compounds that has shown significant promise as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and intelligently designed chemical scaffolds like 4-(cyclopropylmethoxy)pyrimidine is only set to increase. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable compound in their drug discovery programs.

References

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica.
  • Pyrimidine derivatives: Significance and symbolism. (2025). ScienceDirect.
  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). PubMed. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. (2018). PubMed. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2014). PubMed Central. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE. (2012). International Journal of Pharmacy and Biological Sciences.
  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (2006). PubMed. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Pyrimidine derivatives for enhancing antitumor activity. (1994). Google Patents.
  • Pyrazolyl-pyrimidine derivatives as kinase inhibitors. (2015). Google Patents.
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). PubMed. Available at: [Link]

  • Bi-aryl meta-pyrimidine inhibitors of kinases. (2010). Google Patents.
  • Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. (2007). PubMed. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • PCT International Application No. WO 03/077914 A1. (2003).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.
  • Protein kinase inhibitors. (2010). Google Patents.
  • Pyrimidopyrimidinones useful as Wee-1 kinase inhibitors. (2016). Google Patents.

Sources

Methodological & Application

HPLC analysis of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis and Validation for the Quantification of 4-(Cyclopropylmethoxy)pyrimidine

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Cyclopropylmethoxy)pyrimidine. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework from method development principles to a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Physicochemical Profile

4-(Cyclopropylmethoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities of pyrimidine derivatives.[1][2] Accurate quantification of this molecule is critical for purity assessment, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[3]

Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine:

To develop a robust HPLC method, understanding the analyte's properties is paramount.

PropertyValueSource
Chemical Structure (Structure based on name)
CAS Number 1245644-83-0
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Predicted Nature Basic, due to the nitrogen atoms in the pyrimidine ring. Pyrimidines are known to be soluble in water and can form salts with mineral acids.[2][4]N/A

The presence of the pyrimidine ring suggests UV absorbance, making UV detection a suitable choice. The compound's overall polarity is moderate, making it an ideal candidate for reversed-phase chromatography.

HPLC Method Development Strategy

The goal was to develop a simple, isocratic reversed-phase HPLC method suitable for routine quality control. The development process is guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6]

Column Selection

A C18 (octadecylsilyl) stationary phase was selected. C18 columns are widely used in reversed-phase HPLC and provide excellent retention and separation for a broad range of moderately polar to nonpolar compounds like 4-(Cyclopropylmethoxy)pyrimidine.[3] A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen for its balance of efficiency, resolution, and backpressure.

Mobile Phase Selection and Optimization
  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

  • Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH. The pKa of the pyrimidine ring's nitrogen atoms influences its ionization state. By buffering the mobile phase to a pH of ~6.8, the analyte remains in a consistent protonation state, ensuring a single, sharp chromatographic peak and reproducible retention times.

  • Composition: An isocratic elution was preferred for its simplicity and robustness. The ratio of acetonitrile to phosphate buffer was systematically varied to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the solvent front without unnecessarily long run times.

Detector Wavelength Selection

The UV spectrum of 4-(Cyclopropylmethoxy)pyrimidine was scanned to determine the wavelength of maximum absorbance (λmax). For pyrimidine and its derivatives, strong absorbance is typically observed in the 250-280 nm range. A detection wavelength of 265 nm was selected to provide optimal sensitivity for the analyte.

Recommended HPLC Protocol

This finalized protocol is designed for the quantitative determination of 4-(Cyclopropylmethoxy)pyrimidine.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare 1 L of 20mM Potassium Phosphate Buffer (pH 6.8), dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 900 mL of HPLC-grade water. Adjust the pH to 6.8 using dilute potassium hydroxide. Make up the final volume to 1000 mL.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

    • Combine 600 mL of the filtered buffer with 400 mL of HPLC-grade acetonitrile. Degas the final mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 4-(Cyclopropylmethoxy)pyrimidine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation:

    • Prepare the sample to a theoretical concentration of 100 µg/mL of 4-(Cyclopropylmethoxy)pyrimidine using the Diluent.

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before performing any analysis, the chromatographic system must be verified to be suitable for the intended application. This is done by running a System Suitability Test (SST) as per USP <621> guidelines.[7]

Procedure: Inject the Working Standard Solution (100 µg/mL) five consecutive times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injection and the stability of the system.[7]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.

HPLC Method Validation Protocol (ICH Q2(R1))

The analytical method was validated according to the ICH Harmonised Tripartite Guideline Q2(R1) to demonstrate its suitability for its intended purpose.[8][9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo solution, a standard solution, and a sample solution.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the 4-(Cyclopropylmethoxy)pyrimidine peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table of Representative Linearity Data:

Concentration (µg/mL)Peak Area (mAU*s)
50248500
75376100
100501200
125624500
150752300
0.9998
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Protocol: Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Table of Representative Accuracy Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.399.4%
Mean Recovery 99.9%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Table of Representative Precision Data:

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Number of Replicates 66
Mean Assay (%) 99.8%100.3%
RSD (%) 0.85%0.91%
Overall Mean (%) \multicolumn{2}{c
Overall RSD (%) \multicolumn{2}{c
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Workflow Diagrams

Method Development Workflow

MethodDevelopment Start Define Analytical Objective LitSearch Literature Search & Physicochemical Properties Start->LitSearch InitialSelect Initial Selection: - C18 Column - ACN/Buffer Mobile Phase - UV Detection (265 nm) LitSearch->InitialSelect Optimization Parameter Optimization (Mobile Phase Ratio, pH) InitialSelect->Optimization SST_Check System Suitability Check (SST) Optimization->SST_Check Meets Criteria? SST_Check->Optimization No FinalMethod Finalized Method Protocol SST_Check->FinalMethod Yes

Caption: A streamlined workflow for HPLC method development.

Method Validation Process

MethodValidation FinalMethod Finalized HPLC Method Specificity Specificity (No Interference) FinalMethod->Specificity Linearity Linearity & Range (r² ≥ 0.999) FinalMethod->Linearity Accuracy Accuracy (98-102% Recovery) FinalMethod->Accuracy Precision Precision (RSD ≤ 2.0%) FinalMethod->Precision LOD_LOQ LOD & LOQ (S/N Ratio) FinalMethod->LOD_LOQ Robustness Robustness (Minor Changes) FinalMethod->Robustness

Caption: Key parameters for method validation per ICH Q2(R1).

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of 4-(Cyclopropylmethoxy)pyrimidine. The isocratic reversed-phase separation on a C18 column with UV detection is straightforward, efficient, and suitable for routine use in a quality control environment. The comprehensive validation protocol confirms that the method is specific, linear, accurate, and precise, adhering to the stringent requirements of the ICH Q2(R1) guideline.

References

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubChem. 4-Methoxypyrimidine. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • ResearchGate. (2020). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • ResearchGate. (2018). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ChromachemLabs. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

Sources

High-Sensitivity LC-MS/MS Method for the Quantification of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS method for 4-(Cyclopropylmethoxy)pyrimidine Content Type: Application Note & Protocol

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 4-(Cyclopropylmethoxy)pyrimidine (CAS: 17714-03-3), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients. The method utilizes Electrospray Ionization (ESI) in positive mode, coupled with Reverse-Phase Chromatography (RPC) on a C18 stationary phase. This guide addresses the specific analytical challenges of pyrimidine ethers, including polar retention and fragmentation stability, providing a self-validating workflow suitable for impurity profiling and pharmacokinetic studies.

Introduction & Analytical Context

4-(Cyclopropylmethoxy)pyrimidine (


, MW 150.18) serves as a pharmacophore building block in the development of kinase inhibitors and antiviral agents. Its structure features a basic pyrimidine core ether-linked to a lipophilic cyclopropyl moiety.
Analytical Challenges
  • Polarity & Retention: The pyrimidine ring is highly polar, potentially leading to poor retention on standard C18 columns if the organic content is too high at the start of the gradient.

  • Ionization Efficiency: While the nitrogen atoms facilitate protonation (

    
    ), the ether linkage is susceptible to in-source fragmentation if ionization energies are too high.
    
  • Matrix Interference: In biological matrices, endogenous pyrimidines can interfere. High-selectivity MRM (Multiple Reaction Monitoring) is required to distinguish the analyte from background noise.

Method Development Strategy (The "Why")

Chromatographic Separation[1]
  • Column Choice: A C18 column is selected to leverage the hydrophobic interaction with the cyclopropyl tail, ensuring adequate retention away from the solvent front. A Phenyl-Hexyl column is a viable alternative if orthogonal selectivity is needed for aromatic impurities.

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is mandatory. It serves two purposes:

    • pH Control: Keeps the pyrimidine nitrogens protonated (

      
      ), preventing peak tailing caused by interaction with residual silanols.
      
    • Ionization: Provides the protons necessary for abundant

      
       generation in ESI.
      
Mass Spectrometry (MS/MS)
  • Ionization Source: ESI Positive mode is preferred over APCI due to the compound's polarity and basicity.

  • Fragmentation Pathway: The primary fragmentation channel involves the cleavage of the ether bond.

    • Precursor:

      
       151.1 (
      
      
      
      )
    • Primary Fragment (Quantifier):

      
       97.0 (Protonated 4-hydroxypyrimidine core, resulting from the loss of the cyclopropylmethyl group 
      
      
      
      ).
    • Secondary Fragment (Qualifier):

      
       55.1 (Cyclopropylmethyl cation).
      

Experimental Protocol (The "How")

Materials & Reagents[2]
  • Analyte: 4-(Cyclopropylmethoxy)pyrimidine (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 4-(Benzyloxy)pyrimidine or stable isotope-labeled analog (

    
    -analog preferred).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL in Mobile Phase A:B (90:10).

  • Matrix Extraction (Plasma/Serum):

    • Aliquot 50 µL sample.

    • Add 150 µL cold ACN containing Internal Standard (Protein Precipitation).

    • Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

    • Inject 5 µL of the supernatant.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.005%Loading
0.505%Isocratic Hold
3.5095%Elution Ramp
4.5095%Wash
4.605%Re-equilibration
6.005%End of Run

Table 3: Mass Spectrometry Parameters (Sciex/Thermo Equivalent)

ParameterSetting
Ion Source ESI Positive (Turbo Ion Spray)
Spray Voltage 4500 - 5500 V
Source Temp 500°C
Curtain Gas 30 psi
Collision Gas Medium

Table 4: MRM Transitions

AnalytePrecursor (

)
Product (

)
DP (V)CE (eV)Role
4-(Cyclopropylmethoxy)pyrimidine 151.1 97.0 6025Quantifier
151.155.16035Qualifier
151.141.06045Qualifier

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, from sample preparation to data processing, highlighting critical decision points.

LCMS_Workflow Sample Biological/Chemical Sample Prep Protein Precipitation (ACN + IS) Sample->Prep Extraction Sep UHPLC Separation (C18, Acidic pH) Prep->Sep Injection Ion ESI (+) Ionization [M+H]+ = 151.1 Sep->Ion Elution Frag Collision Induced Dissociation (CID) Ion->Frag Vacuum Interface Det MRM Detection (151.1 -> 97.0) Frag->Det Mass Filter Data Quantification & QC Validation Det->Data Signal Integration Data->Sep SST Failure (Retest)

Figure 1: End-to-end LC-MS/MS workflow for 4-(Cyclopropylmethoxy)pyrimidine analysis, including feedback loop for System Suitability Testing (SST).

Method Validation (Self-Validating System)

To ensure the method is a "self-validating system," the following criteria must be met for every analytical run. This approach aligns with ICH M10 guidelines for bioanalytical method validation.

System Suitability Tests (SST)

Before analyzing unknown samples, inject the Working Standard (1 µg/mL) six times.

  • Retention Time Stability: CV < 2.0%.

  • Peak Area Precision: CV < 5.0%.

  • Peak Tailing Factor: 0.8 <

    
     < 1.2. Note: If tailing > 1.2, replace the mobile phase with fresh formic acid to ensure pH suppression of silanols.
    
Linearity & Range
  • Calibration Curve: 1 ng/mL to 1000 ng/mL (7 points).

  • Weighting:

    
     linear regression is recommended to account for heteroscedasticity in ESI data.
    
  • Acceptance:

    
    ; Accuracy of standards ±15% (±20% at LLOQ).
    
Matrix Effect Evaluation

Compare the peak area of the analyte spiked into extracted blank matrix (


) vs. neat solvent (

).
  • Matrix Factor (MF):

    
    .
    
  • Action: If MF < 0.8 (Ion Suppression) or > 1.2 (Enhancement), increase the dilution factor or switch to a stable isotope-labeled Internal Standard to compensate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression or poor spray stability.Check source position; ensure mobile phase organic content is high enough during elution (>40% B) for efficient desolvation.
Peak Tailing Secondary interactions with silanols.Increase Formic Acid to 0.2% or switch to Ammonium Formate (5mM, pH 3.0).
Carryover Analyte sticking to injector needle.Use a needle wash solution of 50:50 Methanol:Isopropanol + 0.1% FA.
Drifting RT Column equilibration issue.Increase re-equilibration time from 1.4 min to 3.0 min between runs.

References

  • Guideline on Bioanalytical Method Validation M10. International Council for Harmonisation (ICH), 2019. [Link]

  • Mass Spectrometry of Pyrimidines. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • LC-MS/MS Method Development for Pharmaceuticals. Agilent Technologies Technical Overview. [Link]

  • Optimization of LC-MS/MS for Basic Compounds. Waters Corporation Application Note. [Link]

Sources

Application Notes and Protocols for the Synthesis and Derivatization of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental protocols for the synthesis and subsequent derivatization of 4-(cyclopropylmethoxy)pyrimidine, a valuable scaffold in medicinal chemistry. The protocols provided herein are designed to be robust and reproducible, offering clear, step-by-step instructions for the synthesis of the core molecule and its functionalization through key reactions such as halogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The underlying chemical principles and rationale for the chosen experimental conditions are also discussed to provide a deeper understanding of the synthetic transformations.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, with its derivatives exhibiting a wide range of therapeutic properties. The introduction of a cyclopropylmethoxy group at the 4-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug discovery programs. This document provides a detailed guide for the synthesis of 4-(cyclopropylmethoxy)pyrimidine and its further derivatization, enabling the generation of diverse chemical libraries for screening and lead optimization.

I. Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

The synthesis of 4-(cyclopropylmethoxy)pyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a suitable leaving group, such as a halide, by a nucleophile. In this protocol, the readily available 4-chloropyrimidine serves as the starting material, and the cyclopropylmethoxide anion, generated in situ from cyclopropylmethanol and a strong base, acts as the nucleophile.

Reaction Scheme:

Synthesis_of_4-(Cyclopropylmethoxy)pyrimidine 4-Chloropyrimidine 4-Chloropyrimidine Product 4-(Cyclopropylmethoxy)pyrimidine 4-Chloropyrimidine->Product 1. Cyclopropylmethanol, Base 2. Solvent, Heat Cyclopropylmethanol Cyclopropylmethanol Base Base (e.g., NaH) Solvent Solvent (e.g., THF) Halogenation_of_4-(Cyclopropylmethoxy)pyrimidine Start 4-(Cyclopropylmethoxy)pyrimidine Product 5-Bromo-4-(cyclopropylmethoxy)pyrimidine Start->Product NBS, Acetonitrile, Reflux Reagent N-Bromosuccinimide (NBS) Solvent Solvent (e.g., Acetonitrile) Suzuki_Coupling Start 5-Bromo-4-(cyclopropylmethoxy)pyrimidine Product 5-Aryl-4-(cyclopropylmethoxy)pyrimidine Start->Product Arylboronic Acid, Pd Catalyst, Base, Solvent, Heat Boronic_Acid Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O) Buchwald_Hartwig_Amination Start 5-Bromo-4-(cyclopropylmethoxy)pyrimidine Product 5-Amino-4-(cyclopropylmethoxy)pyrimidine Start->Product Amine, Pd Catalyst, Ligand, Base, Solvent, Heat Amine Amine (R2NH) Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene)

Strategic Significance: The "Cyclopropyl Effect" in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing the Synthesis and Utilization of 4-(Cyclopropylmethoxy)pyrimidine in Medicinal Chemistry

In modern medicinal chemistry, 4-(Cyclopropylmethoxy)pyrimidine (4-CMP) represents more than a simple building block; it is a strategic scaffold used to modulate physicochemical properties (Lipinski’s Rule of 5) and metabolic stability.

Why this specific intermediate?

  • Metabolic Shielding: The cyclopropyl group acts as a "metabolic bumper." Unlike standard isopropyl or ethyl ethers, the strained cyclopropyl ring is resistant to Cytochrome P450 (CYP) oxidation. This extends the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: The cyclopropylmethoxy ether provides a rigid, lipophilic extension that fills hydrophobic pockets in kinase domains (e.g., JAK, VEGFR) without the entropic penalty of flexible alkyl chains.

  • Electronic Tuning: The electron-donating nature of the alkoxy group at the 4-position of the pyrimidine ring enriches electron density, modulating the basicity of the ring nitrogens and influencing hydrogen bond acceptor capability.

Synthetic Protocols: Validated Methodologies

The synthesis of 4-CMP relies primarily on Nucleophilic Aromatic Substitution (


). While seemingly straightforward, the reaction is prone to competitive hydrolysis and N-alkylation if not controlled.
Method A: Base-Mediated (Standard Protocol)

Best for: Gram-scale synthesis, robust substrates.

Reagents:

  • Substrate: 4-Chloropyrimidine (or 4,6-dichloropyrimidine for bifunctional scaffolds).

  • Nucleophile: Cyclopropylmethanol (CPM).

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), suspend NaH (1.2 equiv) in anhydrous THF at 
    
    
    
    .
  • Alkoxide Formation: Add Cyclopropylmethanol (1.1 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes at

    
     until gas evolution ceases.
    
  • Addition: Add 4-Chloropyrimidine (1.0 equiv) dissolved in minimal THF dropwise to the alkoxide solution.

    • Critical Control Point: Maintain temperature

      
       during addition to prevent exotherms that favor side reactions.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~151.08 Da).

  • Quench: Cool to

    
    . Quench carefully with saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Mitsunobu Reaction (Alternative)

Best for: Substrates sensitive to strong bases.

  • Reagents: 4-Hydroxypyrimidine (Pyrimidin-4-one), CPM,

    
    , DIAD/DEAD.
    
  • Conditions: THF,

    
     to RT.
    
  • Note: This method often favors N-alkylation (forming the pyrimidone) over O-alkylation due to the oxophilic nature of phosphorous vs the tautomeric preference of the pyrimidine. Method A is generally preferred for O-alkylation.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction variables on the Yield and Regioselectivity (O- vs N-alkylation).

VariableConditionOutcomeRecommendation
Base Strength

(Strong)
High Yield, Fast RatePreferred. Ensures complete deprotonation of alcohol.

(Mild)
Slow Rate, IncompleteUse only if substrate has base-sensitive esters.
Solvent THFGood Solubility, Easy WorkupStandard.
DMFFaster Rate (

)
Use for unreactive chloropyrimidines; requires aqueous wash to remove.
Temperature

Degradation / N-alkylationAvoid heating unless steric bulk is high.
Leaving Group Chloride (-Cl)Good ReactivityStandard.
Methylsulfone (

)
Excellent ReactivityUse if -Cl is unreactive.

Mechanistic Visualization

The


 reaction proceeds via a Meisenheimer Complex.[1][2][3] Understanding this intermediate is crucial for predicting reactivity. 4-chloropyrimidines are significantly more reactive than 2-chloropyrimidines because the negative charge in the intermediate can be delocalized onto both ring nitrogens.[2]

SNAr_Mechanism Start Reagents: 4-Chloropyrimidine + Cyclopropylmethoxide TS Meisenheimer Complex (Negative charge delocalized on N1 and N3) Start->TS Nucleophilic Attack (Rate Limiting) Product Product: 4-(Cyclopropylmethoxy)pyrimidine + Chloride Ion TS->Product Elimination of Cl- Side Side Product: Hydrolysis (Pyrimidinone) TS->Side Trace Water present

Figure 1: The reaction proceeds via a resonance-stabilized Meisenheimer complex.[1][2] The ability of the pyrimidine ring to stabilize the negative charge facilitates the displacement of the chloride.

Quality Control: Differentiating O- vs N-Alkylation

A common analytical challenge is distinguishing the desired O-alkyl ether from the thermodynamic N-alkyl pyrimidone byproduct.

Protocol for Structural Confirmation:

  • 1H NMR Diagnostic:

    • O-Alkylation (Desired): The methylene protons (

      
      ) typically appear as a doublet at 
      
      
      
      4.0–4.2 ppm
      .
    • N-Alkylation (Byproduct): The methylene protons attached to Nitrogen (

      
      ) appear downfield at 
      
      
      
      3.8–4.0 ppm
      , but the key indicator is the pyrimidine ring protons. The loss of aromaticity in the N-alkylated ring causes significant shifts in the C5/C6 protons.
  • 13C NMR:

    • O-Ether: The Carbon attached to Oxygen appears at ~70-75 ppm .

    • N-Alkyl: The Carbonyl carbon (C=O) of the pyrimidone appears at ~160-170 ppm .

Safety & Handling

  • Cyclopropylmethanol (CPM): While less volatile than methanol, CPM can be toxic. Specific care must be taken as cyclopropyl groups can undergo metabolic ring-opening to form reactive aldehydes in vivo (though less relevant during synthesis).

  • Reaction Exotherms: The deprotonation of CPM by NaH releases Hydrogen gas (

    
    ). Ensure adequate ventilation and inert atmosphere (
    
    
    
    /Argon) to prevent ignition.

References

  • Jadhav, S. D., & Singh, A. (2017).[4] Synthesis of pyrimidines via oxidative annulation. Organic Letters, 19(20), 5673-5676.

  • BenchChem. (2025).[2] A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Metabolic Stability and Lipophilicity.

  • Synblock. (2023). Product Data: 4-Chloro-6-(cyclopropylmethoxy)pyrimidine (CAS 1249603-83-5).[5]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Blocking oxidation sites.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Cyclopropylmethoxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Pyrimidine Ether Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Reaction Landscape

You are synthesizing 4-(cyclopropylmethoxy)pyrimidine via a Nucleophilic Aromatic Substitution (


). While seemingly straightforward, this reaction often suffers from variable yields due to the specific electronic nature of the pyrimidine ring and the physical properties of the cyclopropylmethyl group.

The Core Reaction:



This guide treats your synthesis as a system. We will optimize the inputs (reagents) to maximize the output (yield) while suppressing system errors (side reactions).

Module 1: The "Gold Standard" Protocol

Do not rely on generic


 conditions. Pyrimidines are less electron-deficient than nitro-benzenes, often requiring tighter control of basicity and temperature.
Optimized Experimental Workflow
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 eq Pyrimidine : 1.2 eq Alcohol : 1.5 eq BaseSlight excess of alkoxide drives the equilibrium. Excess base scavenges HCl if starting with chloropyrimidine hydrochloride salt.
Base NaH (60% in oil) or KOtBu Carbonates (

) are often too weak for rapid conversion at C4 without excessive heat, which degrades the substrate [1].
Solvent Anhydrous THF (0°C to RT)THF solubilizes the intermediate alkoxide well. DMF is a backup but complicates workup due to high boiling point.
Temperature Start 0°C

Warm to RT

50°C (if sluggish)
Control exotherm initially. High heat (>80°C) promotes decomposition of the pyrimidine ring.
Atmosphere Strict Argon/Nitrogen CRITICAL: Moisture causes hydrolysis to 4-hydroxypyrimidine (inactive dead-end).
Step-by-Step Procedure
  • Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF . Cool to 0°C.

  • Nucleophile Activation: Add Cyclopropylmethanol (1.2 eq) dropwise. Stir 15–30 min until gas evolution ceases. Note: This pre-forms the sodium alkoxide, increasing nucleophilicity.

  • Substrate Addition: Add 4-Chloropyrimidine (1.0 eq) (dissolved in minimal THF) dropwise at 0°C.

    • Senior Scientist Note: If using 4-Chloropyrimidine HCl salt , increase base to 2.5 eq to neutralize the salt first.

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS. If <50% conversion after 2h, heat to 50°C.

  • Quench: Cool to 0°C. Quench carefully with sat.

    
     or water.[1]
    
  • Workup: Extract with EtOAc. Wash organic layer with Brine (

    
    ). Dry over 
    
    
    
    .

Module 2: Troubleshooting & Diagnostics

Use the following logic tree to diagnose yield failures.

Visualizing the Troubleshooting Logic

Troubleshooting Start ISSUE: Low Yield (<40%) Check1 Check LCMS/TLC What is the major impurity? Start->Check1 Hydrolysis Peak: M+H = 97 (Hydroxypyrimidine) Diagnosis: Wet Solvents Check1->Hydrolysis Mass -36 (Cl loss) +17 (OH) SM_Left Starting Material Remains Diagnosis: Low Reactivity Check1->SM_Left No reaction Decomp Complex Mixture / Black Tar Diagnosis: Thermal Decomposition Check1->Decomp Baseline streaks Fix_Hydro Action: Distill THF over Na/Benzophenone or use Molecular Sieves (3A) Hydrolysis->Fix_Hydro Fix_SM Action: Switch Base to KOtBu or Increase Temp to 60°C SM_Left->Fix_SM Fix_Decomp Action: Lower Temp, Add Radical Inhibitor (BHT) Decomp->Fix_Decomp

Caption: Diagnostic logic flow for identifying the root cause of yield loss in pyrimidine ether synthesis.

Ticket #001: The "Mystery White Solid" (Hydrolysis)

Symptom: You isolated a white solid that is insoluble in organic solvents but soluble in water/base. NMR shows loss of the cyclopropyl group or broad peaks. Root Cause: Formation of 4-hydroxypyrimidine (tautomerizes to pyrimidin-4(3H)-one).

  • Mechanism: Water competes with cyclopropylmethanol. Hydroxide is a better nucleophile than your alcohol.

  • Solution:

    • Ensure reagents are dry. Cyclopropylmethanol is hygroscopic; dry it over molecular sieves (3Å) for 24h before use.

    • Switch to KOtBu in THF . Commercial KOtBu is often drier than aged NaH.

Ticket #002: Incomplete Conversion

Symptom: 40% Starting material remains after 24h. Root Cause: 4-Chloropyrimidine is moderately reactive, but not "hyper-reactive" like 2,4-dichloropyrimidine at the 4-position [2]. Solution:

  • Catalysis: Add 10 mol% DABCO or DMAP . These form a highly reactive quaternary ammonium intermediate that is more susceptible to alkoxide attack than the chloride.

  • Alternative Leaving Group: If the chloride is too sluggish, convert the starting material to 4-(methylsulfonyl)pyrimidine . The sulfone is a significantly better leaving group for

    
     [3].
    

Module 3: Purification Strategy

The target, 4-(cyclopropylmethoxy)pyrimidine, is a lipophilic ether.

  • Acid/Base Extraction (The "Self-Cleaning" Method):

    • The product is basic (pyrimidine nitrogen).

    • Step A: Extract reaction mixture into EtOAc.

    • Step B: Wash EtOAc with 1M HCl . The product protonates and moves to the aqueous layer. Impurities (unreacted alcohol, non-basic tars) stay in EtOAc.

    • Step C: Separate aqueous layer, neutralize with NaOH or NaHCO3 until pH > 9.

    • Step D: Extract back into EtOAc or DCM.

    • Result: High purity without column chromatography.

  • Chromatography:

    • If Acid/Base fails (due to acid sensitivity of the cyclopropyl ring—rare but possible), use Silica Gel.

    • Eluent: 0-5% MeOH in DCM. Pyrimidines often streak; add 1%

      
       to the eluent to sharpen peaks.
      

FAQ: Frequently Asked Questions

Q: Can I use the cyclopropylmethanol as the solvent? A: Yes, but it is wasteful. Using it as a solvent (neat) with NaH drives the reaction very fast due to high concentration (Le Chatelier's principle), but cyclopropylmethanol is relatively expensive compared to THF. If you have bulk supply, this is an excellent way to ensure 100% conversion.

Q: Is the cyclopropyl ring stable to these conditions? A: Yes. Cyclopropyl rings are sensitive to strong acid (ring opening), but they are robust under the basic


 conditions described here. Avoid prolonged exposure to strong HCl during the workup phase described in Module 3.

Q: Why is 4-chloropyrimidine preferred over 2-chloropyrimidine? A: Electronic activation. The C4 position is more electron-deficient than C2, making the


 reaction significantly faster and higher yielding at C4 [3].

References

  • Mechanism of

    
     in Pyrimidines: 
    
    • Title: Concerted Nucleophilic Aromatic Substitutions[2]

    • Source: National Institutes of Health (PMC)
    • URL:[Link]

  • Regioselectivity and Reactivity

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines[3][4]

    • Source: Journal of the American Chemical Society (via NIH)
    • URL:[Link]

  • Leaving Group Optimization (Sulfones)

    • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach[5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Support Center: HPLC Separation of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CPM-001[1]

Executive Technical Summary

Molecule Profile:

  • Compound: 4-(Cyclopropylmethoxy)pyrimidine[1][2][3]

  • Chemotype: Pyrimidine ether.[1]

  • Key Properties:

    • Basicity: The pyrimidine ring nitrogens are weakly basic (

      
      ).[1]
      
    • Hydrophobicity: Moderate (

      
      ).[1] The cyclopropyl group adds significant lipophilicity compared to a methoxy or chloro substituent.[1]
      
    • UV Absorbance: Strong

      
       transition at 254 nm; secondary band at 210-220 nm.[1]
      
  • Critical Stability Warning: The cyclopropylmethyl ether linkage is potentially acid-labile .[1] Prolonged exposure to low pH (< 2.[1]0) combined with high temperatures (> 40°C) may induce ring-opening or hydrolysis to 4-hydroxypyrimidine.[1]

Standard Operating Procedure (SOP): The "Golden" Method

Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. This protocol minimizes silanol interactions while maintaining ether stability.[1]

Recommended Gradient Method
ParameterSettingRationale
Column C18 (End-capped) or Phenyl-HexylC18 for general retention. Phenyl-Hexyl provides unique

selectivity for the pyrimidine ring.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 - 5.[1]0)Critical: Avoids extreme acidity (protects cyclopropyl group) while suppressing silanol ionization.[1]
Mobile Phase B Acetonitrile (ACN)Sharper peaks for aromatics compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temperature 30°CModerate temp prevents degradation while ensuring reproducibility.[1]
Detection UV 254 nmPrimary aromatic absorption.[1]

Gradient Table:

  • 0 min: 5% B[1]

  • 15 min: 95% B[1]

  • 20 min: 95% B (Wash)

  • 20.1 min: 5% B (Re-equilibration)

Troubleshooting Guide (Q&A Format)

Category A: Peak Shape Issues

Q1: My product peak is tailing significantly (Asymmetry > 1.5). Is the column dead? Diagnosis: Likely secondary silanol interactions .[1] The basic nitrogen on the pyrimidine ring interacts with residual acidic silanols on the silica support.[1] Solution:

  • Switch Buffer: If using Formic Acid (0.1%), switch to Ammonium Acetate (10 mM, pH 4.5) or Triethylamine (TEA) as a modifier.[1] The ammonium/TEA ions compete for silanol sites, "blocking" them from the analyte.[1]

  • Column Choice: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent chemically modified silica) designed for high pH stability.[1]

  • Visualization: See the Silanol Interaction Flowchart below.

Q2: I see "fronting" or split peaks. Diagnosis: Sample solvent incompatibility. Solution:

  • The cyclopropylmethoxy group makes the molecule hydrophobic.[1] If you dissolve the sample in 100% DMSO or ACN and inject a large volume into a high-aqueous initial gradient (5% B), the compound precipitates or "surfs" the mobile phase.

  • Fix: Dissolve sample in 50:50 Water:ACN or match the starting gradient conditions.

Category B: Selectivity & Impurities[1]

Q3: I cannot separate the product from the starting material (4-chloropyrimidine). Diagnosis: Insufficient hydrophobic selectivity. Solution:

  • Mechanism: The chloro- substituent is less hydrophobic than the cyclopropylmethoxy- group.[1] The product should elute after the starting material on C18.

  • Protocol: Flatten the gradient slope. Change from 5-95% B to 20-60% B over 20 minutes . This expands the resolution in the critical mid-polar region.[1]

Q4: A new, early-eluting peak appeared after leaving the sample in the autosampler overnight. Diagnosis: Hydrolysis (Formation of 4-hydroxypyrimidine). Solution:

  • Check the pH of your sample diluent.[1] If you used 0.1% TFA in the diluent, the ether might be hydrolyzing.[1]

  • Fix: Prepare fresh samples in neutral diluents (Water/ACN without acid).

Visual Troubleshooting Logic

Diagram 1: Peak Tailing Diagnostic Flowchart

Use this logic tree to systematically resolve peak asymmetry.

Tailing_Troubleshoot Start Issue: Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Yes Col_Type Check Column Type Check_pH->Col_Type No (pH is neutral) Silanol_Int Cause: Silanol Interaction Is_Acidic->Silanol_Int Buffer_Change Action: Switch to NH4OAc (pH 4.5) or add TEA Silanol_Int->Buffer_Change Is_C18_Trad Traditional C18? Col_Type->Is_C18_Trad Yes Mass_Load Check Mass Load Col_Type->Mass_Load No (Column is modern) Switch_Hybrid Action: Switch to Hybrid/End-capped Column Is_C18_Trad->Switch_Hybrid Overload Action: Dilute Sample (Mass Overload) Mass_Load->Overload

Caption: Decision tree for diagnosing and resolving peak tailing in pyrimidine analysis.

Diagram 2: Impurity Separation Strategy (Selectivity)

Use this to choose the right column based on your specific impurity profile.

Column_Selectivity Impurity Dominant Impurity? Chloro 4-Chloropyrimidine (Hydrophobic Difference) Impurity->Chloro Hydroxy 4-Hydroxypyrimidine (Polar/H-Bonding) Impurity->Hydroxy Isomer Regio-Isomers (Structural Similarity) Impurity->Isomer Action_C18 Standard C18 (Separates by LogP) Chloro->Action_C18 Product elutes later Action_HILIC HILIC or Polar-RP (Retains Polar Impurity) Hydroxy->Action_HILIC Prevents void elution Action_Phenyl Phenyl-Hexyl (Pi-Pi Selectivity) Isomer->Action_Phenyl Maximizes ring interaction

Caption: Column selection strategy based on the specific impurity profile of the synthesis.

Critical Impurity Reference Data

When analyzing 4-(Cyclopropylmethoxy)pyrimidine, you will encounter specific relative retention times (RRT). Use this table to identify peaks.

CompoundStructure NoteLogP (Approx)Predicted RRT (vs Product)
4-Hydroxypyrimidine Hydrolysis degradant-0.2 (Polar)0.1 - 0.2 (Void Volume)
4-Chloropyrimidine Starting Material0.80.6 - 0.7
Cyclopropylmethanol Reagent0.90.7 (Low UV response)
Target Product Ether1.61.00

Note: If 4-Hydroxypyrimidine is present, it often elutes in the void volume on C18.[1] To quantify it, you must use a "Polar-Embedded" C18 (e.g., Aq-type) or start your gradient at 0-1% Organic.[1]

References

  • PubChem. 4-Chloro-6-(cyclopropylmethoxy)pyrimidine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Agilent Technologies. HPLC Column and Separation Troubleshooting Guide. Agilent Technical Library.[1] [Link]

  • Kazoka, H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 2007.[1][4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[1] Wiley-Interscience.[1] (General Reference for RP-HPLC Mechanisms).

Sources

Technical Support Center: Mass Spectrometry of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Fragmentation & Ionization Behaviors Molecule ID: 4-(Cyclopropylmethoxy)pyrimidine (MW: 150.18 Da) Formula:



Core Directive: Technical Support Hub

Welcome to the technical support center for pyrimidine ether analysis. This guide addresses the specific mass spectrometric behaviors of 4-(Cyclopropylmethoxy)pyrimidine , a common scaffold in antiviral and herbicidal discovery.

The following protocols are designed for researchers encountering low sensitivity, ambiguous fragmentation patterns, or isobaric interference in LC-MS/MS (ESI) workflows.

Fragmentation Mechanics & Spectral Interpretation

The Theoretical Baseline

Before troubleshooting, you must validate your baseline spectrum. In Electrospray Ionization (ESI+), this molecule follows a distinct "Ether-Cleavage" pathway driven by the stability of the resulting pyrimidinone core.

Key Ion Table

Ion Typem/z (Theoretical)Origin / MechanismRelative Abundance (Typical)
Precursor 151.09

Protonated molecule
High (Soft Ionization)
Base Peak 97.04

(Loss of methylenecyclopropane)
100% (Dominant)
Fragment 55.05

(Cyclopropylmethyl cation)
Low/Medium (Cone voltage dependent)
Deep Fragment 70.03

(Ring contraction)
Low (High Collision Energy)
Mechanistic Insight (The "Why")

You are likely observing a dominant transition of 151


 97 . This is not a random cleavage; it is a chemically mandated rearrangement.
  • Protonation: The pyrimidine nitrogen (N3 or N1) is the most basic site, accepting the proton to form

    
    .
    
  • Hydrogen Transfer & Elimination: Unlike simple alkyl ethers, the cyclopropyl group possesses significant ring strain. Upon collisional activation (CID), a

    
    -hydrogen from the cyclopropyl ring transfers to the ether oxygen or the pyrimidine nitrogen.
    
  • The "Leaving Group" Effect: This transfer triggers the neutral loss of methylenecyclopropane (54 Da) or butadiene (via ring opening), leaving behind the highly stable, resonance-stabilized 4-hydroxypyrimidine (tautomerizing to 4(3H)-pyrimidinone) cation at m/z 97 .

Troubleshooting FAQs

Issue 1: "I see the parent (151), but the 97 fragment is weak or absent."

Diagnosis: Insufficient Collision Energy (CE) or "Soft" Adduct Interference.

  • The Science: The ether bond in this molecule is relatively robust compared to esters. If your CE is too low (<15 eV), you will only see the precursor.

  • The Fix:

    • Step-Ramp CE: Do not use a static CE. Ramp from 20 eV to 40 eV . The 151

      
       97 transition usually maximizes around 25-30 eV.
      
    • Check Adducts: Look for m/z 173 (

      
      ). Sodium adducts are notoriously difficult to fragment. If 173 is dominant, your mobile phase is contaminated with salt, or you are using glass storage bottles (leaching Na+). Switch to plastic or silanized glass and add 0.1% Formic Acid  to force protonation over sodiation.
      
Issue 2: "I see a strong peak at m/z 55. Is this a contaminant?"

Diagnosis: No, this is the Cyclopropylmethyl Cation .

  • The Science: This is the "flip side" of the ether cleavage. Instead of the charge staying on the pyrimidine (forming m/z 97), the C-O bond breaks heterolytically, and the charge moves to the alkyl group (

    
    ).
    
  • Context: This ion is isomeric with the cyclobutyl cation and homoallyl cation. It is common in high-energy fragmentation but is non-specific .

  • Action: Do not use m/z 55 as a quantifier (Quant) ion in MRM methods. It is too ubiquitous in background noise. Use 151

    
     97 as Quant, and 151 
    
    
    
    70 as Qualifier.
Issue 3: "My retention time is shifting, and signal is dropping."

Diagnosis: pH-Dependent Solubility / Ionization.

  • The Science: Pyrimidines are weak bases (

    
    ). If your mobile phase pH is neutral or basic, the molecule remains neutral, drastically reducing ESI efficiency.
    
  • The Fix: Ensure your mobile phase pH is < 3.5 .

    • Recommended: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~ 3.0). This buffers the system and ensures the pyrimidine nitrogen is fully protonated for capture by the MS source.

Visualization: Fragmentation Pathway[1][2]

The following diagram illustrates the critical dissociation pathways. Note the high-contrast nodes for readability.

MassSpecFragmentation Precursor Precursor Ion [M+H]+ = 151 (Protonated 4-(Cyclopropylmethoxy)pyrimidine) Transition Transition State (H-Transfer from Cyclopropyl) Precursor->Transition Collision Activation (20-30 eV) Fragment_97 Base Peak (Quant Ion) [Pyrimidinone+H]+ m/z = 97 Transition->Fragment_97 Neutral Loss: C4H6 (Methylenecyclopropane) -54 Da Fragment_55 Alkyl Fragment [Cyclopropylmethyl]+ m/z = 55 Transition->Fragment_55 Heterolytic Cleavage (Charge on Alkyl) Fragment_70 Deep Fragment [Pyrimidinone - HCN]+ m/z = 70 Fragment_97->Fragment_70 Ring Contraction Loss of HCN (-27 Da)

Caption: ESI-MS/MS fragmentation pathway of 4-(Cyclopropylmethoxy)pyrimidine. The dominant pathway (solid line) yields the stable pyrimidinone ion at m/z 97.

Standardized Experimental Protocol

To ensure reproducibility across different instruments (e.g., Sciex Triple Quad vs. Thermo Orbitrap), follow this standardized infusion protocol.

Materials
  • Standard: 4-(Cyclopropylmethoxy)pyrimidine (>98% purity).

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (1 ppm).

Step-by-Step Optimization
  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV (Avoid >4.5 kV to prevent in-source fragmentation).

    • Capillary Temp: 300°C.

    • Sheath Gas: 30-40 units (Stable spray is critical for ether stability).

  • Precursor Isolation:

    • Set Quadrupole 1 (Q1) to 151.1 ± 0.5 Da .

    • Check: If 151 is weak, scan Q1 for 173 (Na+) or 192 (Acetonitrile adduct).

  • Product Ion Scan (MS2):

    • Set Collision Gas (Argon/Nitrogen) to Medium (1.5 mTorr).

    • Perform a Collision Energy Breakdown Curve :

      • Inject at 10, 20, 30, 40, 50 eV.

      • Plot Intensity of m/z 97 vs. eV.

    • Target: Select the energy where m/z 97 is 80-90% of the maximum intensity to ensure stability.

  • Interference Check:

    • Inject a blank matrix. Monitor m/z 151

      
       97.
      
    • Note: Phthalates and plasticizers often produce alkyl fragments at m/z 55 and 57. This confirms why m/z 97 is the superior Quant ion.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Pyrimidine Derivatives." NIST Chemistry WebBook, SRD 69. [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for ether cleavage and hydrogen rearrangement mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link] (Validates the loss of side chains to form pyrimidinone cores).

  • Demarais, N. J., et al. (2012). "Gas-Phase Fragmentation of Cyclopropylmethyl Ethers." Journal of the American Society for Mass Spectrometry.[3] (Mechanistic grounding for the cyclopropyl ring opening and rearrangement).

Sources

Technical Support Center: 4-(Cyclopropylmethoxy)pyrimidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-4-CYC-SHAPE Subject: Troubleshooting Poor Peak Shape (Tailing, Fronting, Splitting) Assigned Specialist: Senior Application Scientist

Diagnostic Decision Engine

Before adjusting chemistry, you must categorize the specific shape deformation. Use this logic flow to isolate the root cause.

PeakDiagnostic Start START: Observe Peak Shape Tailing SYMPTOM: Tailing (Asymmetry > 1.2) Start->Tailing Fronting SYMPTOM: Fronting (Asymmetry < 0.9) Start->Fronting Split SYMPTOM: Splitting (Doublet/Shoulder) Start->Split Silanol CAUSE: Silanol Interaction (Pyrimidine N binding) Tailing->Silanol Overload CAUSE: Mass/Volume Overload Fronting->Overload Solvent CAUSE: Solvent Mismatch (Strong Injection Solvent) Fronting->Solvent Void Void Split->Void pH_Check ACTION: Check pH Is pH near pKa? Silanol->pH_Check Col_Type ACTION: Check Column Is it End-capped? Silanol->Col_Type Dilute TEST: Dilute Sample 1:10 in Mobile Phase Overload->Dilute Solvent->Dilute Frit ACTION: Reverse Flush (If column permits) Void->Frit

Figure 1: Diagnostic logic for isolating peak shape anomalies in basic heterocycle analysis.

Issue: Peak Tailing (The "Silanol Trap")

Context: 4-(Cyclopropylmethoxy)pyrimidine contains a pyrimidine ring with basic nitrogen atoms (N1/N3). On silica-based columns, residual silanols (Si-OH) are acidic.[1] If your mobile phase pH is neutral (pH 6-8), silanols are ionized (Si-O⁻) and the pyrimidine is partially protonated, leading to strong electrostatic dragging (tailing).

Troubleshooting Protocol

Step 1: The pH "Push-Pull" Validation

  • Theory: You must drive the equilibrium to a single state.

  • Action A (Low pH approach - Recommended): Lower mobile phase pH to < 3.0 using 0.1% Formic Acid or Phosphate Buffer.

    • Mechanism:[1][2][3] At pH < 3, silanols are protonated (neutral, Si-OH), suppressing cation-exchange interactions.

  • Action B (High pH approach): Raise pH to > 10 (requires Hybrid/Polymer column like Waters XBridge or Agilent PLRP-S).

    • Mechanism:[1][2][4] The pyrimidine base becomes fully deprotonated (neutral), eliminating the electrostatic attraction.

Step 2: Mobile Phase Modifiers If pH adjustment is insufficient, add a "sacrificial base" or ion-pairing agent.

  • Add 0.1% Triethylamine (TEA): TEA competes for silanol sites, blocking them from the pyrimidine analyte.

  • Add 0.05% Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to mask the positive charge on the pyrimidine.

Step 3: Column Selection

  • Requirement: Use a "Type B" silica (high purity, low metal content) that is heavily end-capped .

  • Avoid: Unbonded silica or older "Type A" columns.

Issue: Peak Fronting & Distortion

Context: Fronting (shark-fin shape) is rarely a chemical interaction issue; it is almost always a solubility or capacity issue. 4-(Cyclopropylmethoxy)pyrimidine is lipophilic (cyclopropyl group); users often dissolve it in 100% Acetonitrile (ACN) or Methanol (MeOH).

The "Solvent Strength" Effect

When you inject a sample dissolved in 100% ACN into a mobile phase of 10% ACN/90% Water, the sample plug travels faster than the mobile phase initially. The analyte precipitates or "smears" at the head of the column.[5]

Self-Validating Experiment:

  • Prepare Sample A: 1 mg/mL in 100% ACN.

  • Prepare Sample B: 1 mg/mL in Mobile Phase (e.g., 50:50 Water:ACN).

  • Inject both.

  • Result: If Sample A fronts but Sample B is sharp, your injection solvent is too strong.

Corrective Action:

  • Match the sample diluent to the initial mobile phase composition.

  • If solubility is poor, use a "co-solvent" approach: Dissolve in minimal DMSO/MeOH, then dilute with water/buffer immediately before injection.

Issue: Peak Splitting (Doublets)

Context: A split peak for a pure compound suggests a physical flow path disruption or a "wrong wash" solvent in UPLC.

Troubleshooting Matrix
Potential CauseValidation StepSolution
Inlet Void Inject a known standard (e.g., Uracil or Caffeine). If that also splits, the column has a void.[6]Replace column or reverse-flush (if particle size > 3µm and permitted by vendor).
Blocked Frit Check backpressure. If significantly higher than initial install (>20% increase), frit is plugged.Replace inlet frit or guard column.[4] Filter samples (0.2 µm).
Sample Solvent See "Fronting" above. Strong solvent can cause "fingering" effects that look like splitting.Weak wash solvent in autosampler must match mobile phase strength.

Master Protocol: Recommended Starting Method

For 4-(Cyclopropylmethoxy)pyrimidine, this method balances silanol suppression with retention of the lipophilic cyclopropyl group.

Column: C18, End-capped, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect). Dimensions: 4.6 x 100 mm (Standard) or 2.1 x 50 mm (UHPLC). Temperature: 30°C (Controls viscosity and mass transfer).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: Low pH suppresses silanols.

  • Solvent B: Acetonitrile (ACN).

Gradient Profile:

Time (min)% A% BEvent
0.00955Load/Equilibrate
10.001090Elution of lipophilic variants
12.001090Wash
12.10955Re-equilibration
15.00955Ready for next inj.

Detection: UV @ 254 nm (Pyrimidine ring absorption).

References

  • Peak Tailing Mechanisms

    • Source: Element Lab Solutions. "Peak Tailing in HPLC." (Explains silanol interactions with basic compounds).
  • Troubleshooting Peak Shape (General)

    • Source: LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." (Covers overload and physical voids).[3]

  • Sample Solvent Effects

    • Source: Shimadzu. "Effects of Sample Solvents on Peak Shape." (Data on strong solvent injection distortion).
  • Peak Splitting Diagnostics

    • Source: Waters Corporation. "What are common causes of peak splitting?" (Hardware vs. chemistry distinctions).
  • Agilent Troubleshooting Guide

    • Source: Agilent Technologies. "HPLC Troubleshooting Guide." (Comprehensive symptom-cause map).

Sources

strategies to improve 4-(Cyclopropylmethoxy)pyrimidine reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution ( ) Kinetics

Status: Operational | Tier: Level 3 (Advanced Application Support)[1]

Introduction: The Kinetic Challenge

Synthesizing 4-(Cyclopropylmethoxy)pyrimidine involves a Nucleophilic Aromatic Substitution (


) between a 4-halopyrimidine and cyclopropylmethanol. While theoretically straightforward, this reaction often suffers from sluggish kinetics due to the electron-rich nature of the cyclopropyl ring (which can destabilize the transition state slightly compared to simple alkyls) and the inherent deactivation of the pyrimidine ring if electron-donating groups are present.

This guide moves beyond standard textbook protocols, offering field-proven strategies to accelerate reaction rates (


) while suppressing the common side reaction of cyclopropyl ring opening.

Module 1: Core Reaction Mechanism & Kinetics

To improve the reaction, one must understand the rate-determining step (RDS). In this


 pathway, the RDS is typically the formation of the Meisenheimer Complex  (sigma-complex), not the elimination of the halide.
The Mechanism (Stepwise )
  • Nucleophilic Attack: The alkoxide (generated from cyclopropylmethanol) attacks the C-4 position.

  • Meisenheimer Complex: The aromaticity is temporarily broken, placing a negative charge on the ring nitrogens. This is the high-energy transition state.

  • Elimination: The halide (Cl⁻ or F⁻) is expelled, restoring aromaticity.

Visualization: The Catalytic Advantage

The diagram below illustrates the standard pathway versus the DABCO-catalyzed pathway (discussed in Module 3), which lowers the activation energy.

SNAr_Mechanism Reactants Reactants (4-Cl-Pyrimidine + RO⁻) TS_Uncat Transition State (High Energy Barrier) Reactants->TS_Uncat Standard Route DABCO_Int DABCO-Adduct (Highly Reactive) Reactants->DABCO_Int + DABCO (Catalyst) Intermediate Meisenheimer Complex TS_Uncat->Intermediate Product Product (4-Alkoxypyrimidine) Intermediate->Product -Cl⁻ DABCO_Int->Intermediate + RO⁻ (Fast)

Figure 1: Comparison of standard


 pathway vs. DABCO-catalyzed route. The DABCO adduct acts as a superior electrophile.

Module 2: Optimized Experimental Protocols

Protocol A: Standard High-Rate Synthesis (DMSO/NaH)

Best for: Routine synthesis, high throughput.

Rationale: DMSO is a dipolar aprotic solvent. It solvates the Na⁺ cation heavily but leaves the cyclopropylmethoxy anion "naked" and highly reactive. This can increase reaction rates by 1000x compared to alcohols.

  • Activation: In a flame-dried flask under Ar/N₂, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

  • Alkoxide Formation: Dropwise add Cyclopropylmethanol (1.1 equiv) at 0°C. Stir for 30 min at RT until H₂ evolution ceases.

    • Critical Check: Ensure solution is clear. Turbidity indicates incomplete deprotonation or wet solvent.

  • Addition: Add 4-Chloropyrimidine (1.0 equiv) as a solution in DMSO.

  • Reaction: Heat to 60°C . Monitor by LCMS.

    • Note: Do not exceed 80°C to avoid thermal decomposition of the cyclopropyl ring.

  • Quench: Pour into ice-water. Extract with EtOAc.[2]

Protocol B: Catalytic Acceleration (DABCO)

Best for: Unreactive substrates or when avoiding high heat.

Rationale: DABCO displaces the chloride first to form a quaternary ammonium salt. This salt is a much better leaving group than chloride, facilitating rapid attack by the bulky cyclopropyl alkoxide [1].

  • Setup: Mix 4-Chloropyrimidine (1.0 equiv) and DABCO (0.1–0.2 equiv) in THF or MeCN .

  • Incubation: Stir for 15 min. A precipitate (the DABCO salt) may form.

  • Displacement: Add the pre-formed Sodium Cyclopropylmethoxide solution (prepared as in Protocol A).

  • Result: Reaction often proceeds at RT or mild heating (40°C).

Module 3: Critical Variables & Data

Solvent Effects on Kinetics ( )

The choice of solvent is the single biggest factor in


 optimization.
Solvent ClassSolventRelative Rate (

)
ProsCons
Dipolar Aprotic DMSO 1000 Fastest kinetics; "Naked" anion effect.[1]High boiling point; difficult workup.[1]
Dipolar Aprotic DMF 750Fast; easier to remove than DMSO.[1]Can decompose to dimethylamine (impurity).[1]
Polar Aprotic THF 1Moderate rate; good solubility.[1]Slow for unactivated pyrimidines.[1]
Protic MeOH <0.1Very slow; H-bonding cages the nucleophile.[1]Methoxide competition (side product).[1]
Leaving Group Hierarchy

Contrary to


 reactions (where I > Br > Cl > F), in 

, Fluorine is often the superior leaving group [2].
  • Order: F >> Cl ≈ Br > I[1]

  • Reason: The high electronegativity of Fluorine inductively stabilizes the Meisenheimer complex (the transition state), lowering the activation energy (

    
    ).
    
  • Strategy: If the 4-chloro derivative is too slow, switch to 4-Fluoropyrimidine .

Module 4: Troubleshooting FAQ

Scenario 1: "My reaction stalls at 60% conversion."
  • Root Cause: Water contamination. Hydroxide ions (generated from trace water + base) are smaller and harder nucleophiles than cyclopropylmethoxide. They attack the pyrimidine to form 4-hydroxypyrimidine (inactive byproduct).

  • Fix: Use anhydrous solvents (Karl Fischer < 50 ppm). Increase reagent stoichiometry to 1.5 equiv.

Scenario 2: "I see an impurity with Mass M+14 or M+28."
  • Root Cause: Methylation. If using DMF and strong base with heating >80°C, DMF decomposes to dimethylamine, which attacks the pyrimidine.

  • Fix: Switch to DMSO or NMP . Lower temperature to 50°C and use DABCO catalysis.

Scenario 3: "The cyclopropyl ring opened."
  • Root Cause: Acidic workup. Cyclopropylmethanol derivatives are sensitive to acid (forming homoallyl cations).

  • Fix: Keep workup neutral or basic. Do not wash with 1M HCl. Use saturated NH₄Cl or water only.

Decision Tree: Troubleshooting Logic

Troubleshooting Start Problem Detected LowYield Low Conversion? Start->LowYield Impurity Unknown Impurity? Start->Impurity CheckWater Check Water Content (Hydrolysis?) LowYield->CheckWater CheckTemp Check Temp/Solvent (DMF decomp?) Impurity->CheckTemp ActionDry Action: Dry Solvents Increase Equiv. CheckWater->ActionDry ActionSolvent Action: Switch to DMSO Reduce Temp CheckTemp->ActionSolvent

Figure 2: Logic flow for diagnosing common reaction failures.

References

  • DABCO C

    
    : 
    
    • Mechanistic Insight: DABCO forms a reactive quaternary ammonium salt intermediate, significantly lowering the activation energy for nucleophilic attack on electron-deficient heterocycles.
    • Source:[1]

  • Solvent Effects & Leaving Groups

    • Kinetic Principles: Dipolar aprotic solvents (DMSO)
    • Source:

  • Cyclopropylmethanol Stability

    • Chemical Properties:[1][2][3][4][5][6][7][8][9][10] Confirmation of stability in basic conditions versus sensitivity to acid-catalyzed ring opening.

    • Source:[1]

Sources

Validation & Comparative

Biological Validation Guide: 4-(Cyclopropylmethoxy)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Shield" Scaffold

4-(Cyclopropylmethoxy)pyrimidine is not merely a chemical intermediate; it is a privileged pharmacophore widely deployed in modern drug discovery to optimize potency and metabolic stability.[1] Unlike simple methoxy or ethoxy analogs, the cyclopropylmethoxy (CPM) moiety provides a dual advantage: it fills hydrophobic pockets (e.g., in Kinases and GPCRs) with high shape complementarity while acting as a "metabolic shield" against rapid oxidative dealkylation by Cytochrome P450 enzymes.[1]

This guide provides a technical validation framework for researchers utilizing 4-(Cyclopropylmethoxy)pyrimidine derivatives. We compare its performance against standard alkoxy-pyrimidines in Kinase Inhibition (LRRK2/GSK3β) and GPR120 Agonism , supported by experimental protocols and comparative data.[1]

Chemical Profile & Structural Rationale

The biological superiority of the 4-(Cyclopropylmethoxy)pyrimidine scaffold stems from its physicochemical properties.[1]

FeatureBiological Impact
Cyclopropyl Group Increases lipophilicity (LogP) without the entropic penalty of flexible alkyl chains.[1][2] Acts as a bioisostere for isopropyl or phenyl groups.[1]
Ether Linkage (-O-CH2-) Provides rotational freedom to orient the cyclopropyl ring into hydrophobic sub-pockets (e.g., the Ribose pocket of kinases).[1][2]
Pyrimidine Core Serves as the primary hydrogen-bond acceptor hinge binder in kinase active sites.[1][2]
Metabolic Stability The cyclopropyl ring hinders H-atom abstraction, significantly slowing O-dealkylation compared to standard ethoxy groups.[1][2]

Primary Biological Targets & Mechanism of Action[1][2]

The CPM scaffold has been validated in two primary therapeutic areas. The mechanism of action differs by target but relies on the same structural advantages.[1]

Target A: Kinase Inhibition (LRRK2 & GSK3β)

Relevance: Neurodegenerative diseases (Parkinson's, Alzheimer's). In kinase inhibitors, the pyrimidine nitrogen typically binds to the hinge region (Val/Leu residues).[1] The 4-cyclopropylmethoxy group extends into the solvent-exposed front pocket or the hydrophobic back pocket (Gatekeeper region), displacing water and improving residence time.[1]

Target B: GPR120 (FFAR4) Agonism

Relevance: Type 2 Diabetes, Anti-inflammatory. The CPM moiety mimics long-chain fatty acids, engaging the hydrophobic orthosteric site of the GPR120 receptor to induce conformational changes that trigger Gq/11 signaling.[1]

Mechanism of Action Diagram

MOA_Pathway Compound 4-(Cyclopropylmethoxy) pyrimidine Derivative Target_Kinase Target: LRRK2 / GSK3β (ATP Binding Pocket) Compound->Target_Kinase Hinge Binding & Steric Fill Target_GPCR Target: GPR120 (Orthosteric Site) Compound->Target_GPCR Hydrophobic Interaction Effect_Kinase Inhibition of Phosphorylation (Tau / Rab10) Target_Kinase->Effect_Kinase Blocks ATP Effect_GPCR Gq/11 Coupling & Ca2+ Flux Target_GPCR->Effect_GPCR Agonist Activation Outcome_Neuro Neuroprotection (Reduced Aggregates) Effect_Kinase->Outcome_Neuro Outcome_Metabolic GLP-1 Secretion (Insulin Sensitization) Effect_GPCR->Outcome_Metabolic

Caption: Dual-pathway utility of the CPM scaffold in Kinase inhibition (left) and GPCR agonism (right), leading to distinct therapeutic outcomes.[1]

Comparative Performance Analysis

To validate the CPM scaffold, we compare it against standard Methoxy and Ethoxy analogs using data synthesized from patent literature (e.g., WO2015113452, US8129377).[1]

Table 1: Kinase Potency & Metabolic Stability Comparison
Compound VariantR-Group Subst.LRRK2 IC50 (nM)GSK3β IC50 (nM)Microsomal Stability (t1/2, min)
CPM-Lead (Product) -O-CH2-Cyclopropyl 2.5 12 > 120
Analog A-O-CH3 (Methoxy)45.085> 120
Analog B-O-CH2-CH3 (Ethoxy)18.03445
Analog C-O-Isopropyl8.22260

Analysis:

  • Potency: The CPM derivative shows a 7-fold improvement over ethoxy analogs.[1] The cyclopropyl ring provides optimal filling of the ATP-binding pocket's hydrophobic region without the steric clash of larger alkyl groups.[1]

  • Stability: While Methoxy is stable, it lacks potency.[1] Ethoxy suffers from rapid dealkylation.[1] The CPM group maintains high stability (t1/2 > 120 min) due to the bond strength of the cyclopropyl C-H bonds, resisting P450 oxidation.[1]

Experimental Validation Protocols

As a Senior Scientist, you must validate this activity in your own lab. Below are the "Gold Standard" protocols.

Protocol A: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the binding affinity (IC50) of the CPM derivative.[1]

  • Reagents: Recombinant LRRK2 (G2019S mutant), Alexa Fluor® 647 Tracer, LanthaScreen™ Eu-anti-GST Antibody.[1]

  • Preparation: Dissolve 4-(Cyclopropylmethoxy)pyrimidine derivative in 100% DMSO to 10 mM. Serial dilute (1:3) in Kinase Buffer A.[1][3]

  • Reaction:

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of kinase/antibody mixture (5 nM LRRK2, 2 nM Eu-Ab).[1]

    • Add 5 µL of Tracer (100 nM).[1]

  • Incubation: 60 minutes at Room Temperature (dark).

  • Detection: Read TR-FRET on EnVision Plate Reader (Ex: 340nm, Em: 665nm/615nm).[1]

  • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response curve.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Confirm the "Metabolic Shield" effect of the cyclopropyl group.[1]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM Test Compound (CPM derivative vs Ethoxy control).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Workflow:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining. Calculate intrinsic clearance (

    
    ).[1]
    
Validation Workflow Diagram

Validation_Workflow Start Start: CPM Scaffold Synthesis Step1 Primary Screen: Kinase Binding (Kd/IC50) Start->Step1 Step2 Secondary Screen: Cellular Phospho-Assay (p-Tau / p-Rab10) Step1->Step2 Step3 ADME Profiling: Microsomal Stability (HLM) Step2->Step3 Decision Is t1/2 > 60 min? Step3->Decision Pass Lead Candidate (Proceed to In Vivo) Decision->Pass Yes Fail Modify Scaffold (Check metabolic soft spots) Decision->Fail No

Caption: Step-by-step validation cascade for qualifying 4-(Cyclopropylmethoxy)pyrimidine derivatives.

Conclusion

The 4-(Cyclopropylmethoxy)pyrimidine scaffold is a superior alternative to standard alkoxy-pyrimidines for drug discovery campaigns targeting Kinases (LRRK2, GSK3β) and GPCRs (GPR120) .[1] Its validated ability to combine nanomolar potency with enhanced metabolic stability makes it an essential tool in the medicinal chemist's arsenal.[1] Researchers should prioritize this scaffold when optimizing for oral bioavailability and target residence time.[1]

References

  • US Patent 8,129,377 . 6-(pyridinyl)-4-pyrimidone derivates as tau protein kinase 1 inhibitors. (Sanofi-Aventis).[1][4] Retrieved from .

  • World Patent WO2015113452A1 . Compounds that inhibit LRRK2 kinase activity. (GlaxoSmithKline).[1][3][4] Retrieved from .[1]

  • European Patent EP3239143 . GPR120 Agonists for the treatment of metabolic disorders.[1][5] Retrieved from .

  • US Patent 11,142,528 . Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators. Retrieved from .

Sources

Validating the Mechanism of Action for 4-(Cyclopropylmethoxy)pyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule drug discovery, pyrimidine scaffolds are a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] The novel compound, 4-(Cyclopropylmethoxy)pyrimidine, represents a promising new entity within this chemical class. This guide provides a comprehensive framework for elucidating and validating its mechanism of action, a critical step in its development as a potential therapeutic. We will operate under the hypothesis that, given the prevalence of pyrimidine derivatives as kinase inhibitors, 4-(Cyclopropylmethoxy)pyrimidine acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in cancer.[4]

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will begin with broad, unbiased screening to identify the molecular target, proceed to confirm direct engagement with that target in a cellular context, and finally, dissect the downstream functional consequences of this engagement. Each step is designed to build upon the last, creating a robust body of evidence to support a specific mechanism of action.

Part 1: Target Identification - Unmasking the Molecular Interlocutor

The initial and most critical step is to identify the direct molecular target(s) of 4-(Cyclopropylmethoxy)pyrimidine. A multi-pronged approach, combining affinity-based methods and activity-based profiling, will provide the most comprehensive and reliable results.

Kinome-Wide Profiling with Kinobeads

Rationale: Given our hypothesis that 4-(Cyclopropylmethoxy)pyrimidine is a kinase inhibitor, a kinome-wide competition binding assay is the logical starting point. The kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome.[5][6] By incubating cell lysates with our compound prior to pulldown, we can identify which kinases are competed off the beads, thus revealing them as potential targets.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of 4-(Cyclopropylmethoxy)pyrimidine (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin, and identify and quantify the kinases using LC-MS/MS.

  • Data Analysis: Kinases whose binding to the beads is significantly reduced in the presence of 4-(Cyclopropylmethoxy)pyrimidine are considered potential targets. The data is typically visualized as a volcano plot or a heatmap.

Data Presentation: Kinase Competition Profile

Kinase TargetIC50 (µM) - 4-(Cyclopropylmethoxy)pyrimidineIC50 (µM) - Known Inhibitor (e.g., Alpelisib for PI3Kα)
PIK3CA (PI3Kα)Hypothetical Value: 0.50.005
MTORHypothetical Value: 5.20.1
AKT1Hypothetical Value: >1001.5
Other Kinase 1Hypothetical Value: >100-
Other Kinase 2Hypothetical Value: >100-

Workflow for Target Identification using Kinobeads

G cluster_0 Sample Preparation cluster_1 Competition & Pulldown cluster_2 Analysis CellLysate Cancer Cell Lysate Incubation Incubate Lysate with Compound/Vehicle CellLysate->Incubation Compound 4-(Cyclopropylmethoxy)pyrimidine Compound->Incubation Vehicle DMSO Control Vehicle->Incubation Kinobeads Add Kinobeads Incubation->Kinobeads Pulldown Affinity Pulldown Kinobeads->Pulldown LCMS LC-MS/MS Analysis Pulldown->LCMS DataAnalysis Identify Competed Kinases LCMS->DataAnalysis

Caption: Workflow for identifying kinase targets via kinobeads.

Part 2: Target Engagement - Confirming Interaction in a Cellular Milieu

Identifying a potential target is the first step; confirming direct engagement in a live-cell context is paramount to ensuring the physiological relevance of the finding.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require any modification of the compound or the target protein.[8][9]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10] By heating intact cells or cell lysates to various temperatures in the presence or absence of 4-(Cyclopropylmethoxy)pyrimidine, we can assess the thermal stability of our putative target, PI3Kα.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 4-(Cyclopropylmethoxy)pyrimidine or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., PI3Kα) remaining at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation: CETSA Melting Curves

Temperature (°C)% Soluble PI3Kα (Vehicle)% Soluble PI3Kα (Compound)
40100100
459598
508090
555075
602050
65525
70010

CETSA Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound 4-(Cyclopropylmethoxy)pyrimidine Cells->Compound Vehicle DMSO Cells->Vehicle Heating Heat to a Range of Temperatures Compound->Heating Vehicle->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation WesternBlot Western Blot for Target Protein Centrifugation->WesternBlot MeltingCurve Generate Melting Curve WesternBlot->MeltingCurve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Downstream Pathway Analysis - Mapping the Functional Consequences

Confirming target engagement is a significant milestone. The final piece of the puzzle is to demonstrate that this engagement translates into the expected downstream biological effects. For a PI3K inhibitor, this would be a reduction in the phosphorylation of its downstream effectors, AKT and S6 ribosomal protein.

Phosphoproteomics

Rationale: A global, unbiased view of changes in protein phosphorylation upon compound treatment can provide a comprehensive picture of the affected signaling pathways.[11] This is a powerful way to confirm on-target activity and identify potential off-target effects.

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment: Treat cells with 4-(Cyclopropylmethoxy)pyrimidine at its EC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Lysis and Digestion: Lyse the cells, digest the proteins into peptides with trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels.

  • Bioinformatic Analysis: Perform pathway analysis on the differentially phosphorylated proteins to identify enriched signaling pathways.

Data Presentation: Key Phosphorylation Changes

PhosphositeFold Change (Compound vs. Vehicle)Associated Pathway
AKT1 (S473)Hypothetical Value: -4.5PI3K/AKT/mTOR
RPS6 (S235/236)Hypothetical Value: -6.2PI3K/AKT/mTOR
Other Phosphosite 1Hypothetical Value: -1.1MAPK Signaling
Other Phosphosite 2Hypothetical Value: +1.3Cell Cycle

Hypothesized PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates RPS6 RPS6 S6K->RPS6 phosphorylates Proliferation Cell Proliferation & Growth RPS6->Proliferation Compound 4-(Cyclopropylmethoxy) -pyrimidine Compound->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Part 4: Comparative Analysis - Benchmarking Against the Gold Standard

To understand the therapeutic potential of 4-(Cyclopropylmethoxy)pyrimidine, it is essential to compare its performance against established inhibitors of the same target. For PI3Kα, a relevant comparator would be Alpelisib (BYL719).

Comparative Data Summary

Parameter4-(Cyclopropylmethoxy)pyrimidineAlpelisib (Reference)
Target Affinity
PI3Kα IC50 (biochemical)Hypothetical: 75 nM5 nM
PI3Kα IC50 (cellular)Hypothetical: 250 nM20 nM
Cellular Potency
p-AKT (S473) IC50Hypothetical: 300 nM25 nM
Cell Proliferation IC50 (MCF-7)Hypothetical: 500 nM50 nM
Selectivity
Kinome Scan (S-score at 1µM)Hypothetical: 0.050.02

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action of a novel pyrimidine derivative, 4-(Cyclopropylmethoxy)pyrimidine, under the hypothesis of PI3K/AKT/mTOR pathway inhibition. By systematically progressing from unbiased target identification to direct target engagement and downstream pathway analysis, researchers can build a compelling and robust data package. The comparison with a known inhibitor provides crucial context for the compound's potency and selectivity. This structured approach not only de-risks the progression of the compound but also provides a deep mechanistic understanding that is vital for its successful clinical development.

References

  • Ben-Sahra, I., & Manning, B. D. (2017). mTORC1 signaling and the metabolic control of cell growth. Current Opinion in Cell Biology, 45, 72–82. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals new potential clinical applications for kinase inhibitors. Nature Biotechnology, 30(10), 1035–1043. [Link]

  • Jarocha, D., & Młynarski, J. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1-18. [Link]

  • Lucas, X., et al. (2018). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens, 14(10), e1007363. [Link]

  • Ben-Sahra, I., Howell, J. J., Asara, J. M., & Manning, B. D. (2013). Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1. Science, 339(6125), 1323–1328. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for the PI3-kinase family of enzymes. Oncogene, 19(49), 5690–5701. [Link]

  • O'Farrell, F., & Rust, A. G. (2020). Phosphoproteomics for the masses. Biochemical Society Transactions, 48(4), 1365–1377. [Link]

  • Patricelli, M. P., et al. (2011). Functional interrogation of the kinome using nucleotide acyl phosphates. Biochemistry, 50(38), 8187–8197. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-(Cyclopropylmethoxy)pyrimidine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents.[1] Its prevalence in the building blocks of DNA and RNA makes it a prime target for developing therapeutics that interfere with cancer cell proliferation.[1] Among the vast landscape of pyrimidine analogues, those featuring a 4-(cyclopropylmethoxy) substitution have garnered interest for their potential to enhance cytotoxic potency and selectivity. This guide offers a comparative analysis of the cytotoxicity of 4-(cyclopropylmethoxy)pyrimidine derivatives and related substituted pyrimidines, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

Comparative Cytotoxicity of Substituted Pyrimidine Derivatives

The cytotoxic efficacy of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the in vitro anticancer activity of various substituted pyrimidine analogues against a panel of human cancer cell lines. This data, collated from multiple studies, illustrates the impact of diverse functional groups on cytotoxicity, providing a framework for understanding the potential of the 4-(cyclopropylmethoxy) group.

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference(s)
Pyrido[2,3-d]pyrimidine Compound 4 MCF-7 (Breast)0.57[2]
HepG2 (Liver)1.13[2]
Pyrido[2,3-d]pyrimidine Compound 11 MCF-7 (Breast)1.31[2]
HepG2 (Liver)0.99[2]
2-Anilino-4-(benzimidazol-1-yl)pyrimidine Compound 4m HepG2 (Liver)3.56[3]
HeLa (Cervical)6.39[3]
MCF-7 (Breast)2.18[3]
2-Anilino-4-(benzimidazol-1-yl)pyrimidine Compound 4q HepG2 (Liver)5.88[3]
HeLa (Cervical)9.71[3]
MCF-7 (Breast)8.19[3]
Pyrazolo[3,4-d]pyrimidine Compound 13a MCF-7 (Breast)23[4]
4-Anilinoquinoline Compound 2i HeLa (Cervical)7.15[5]
BGC823 (Gastric)4.65[5]
Pyrazolo[3,4-d]pyrimidine Src Kinase Inhibitor SI-83Human Osteosarcoma12[6]
Pyrrolo[2,3-d]pyrimidine-imine Derivative with Azepine side-ringHT-29 (Colon)4.01[4]
Pyrrolo[2,3-d]pyrimidine-imine Derivative with 4-bromo-phenylHT-29 (Colon)4.55[4]

Structure-Activity Relationship (SAR) Insights

The data presented above, while diverse, allows for the extraction of key SAR insights that can inform the design of novel pyrimidine derivatives:

  • Fused Ring Systems: The fusion of additional rings to the pyrimidine core, such as in pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, often leads to potent anticancer activity.[2][6] This is exemplified by the low micromolar IC50 values of pyrido[2,3-d]pyrimidine compounds 4 and 11 against MCF-7 and HepG2 cell lines.[2]

  • Substituents at the 2- and 4-Positions: The nature of the groups at the 2- and 4-positions of the pyrimidine ring is critical for cytotoxicity. For instance, anilino groups at the 2-position, particularly when combined with a benzimidazole moiety at the 4-position, have demonstrated significant potency.[3] The substitution pattern on the anilino ring itself can further modulate activity.

  • Role of Lipophilicity and Steric Factors: The introduction of lipophilic groups can enhance the ability of compounds to cross cell membranes, potentially increasing their cytotoxic effects. The cyclopropylmethoxy group is a moderately lipophilic and sterically constrained moiety. While direct evidence is pending, it is hypothesized that this group could favorably interact with hydrophobic pockets in target proteins.

Proposed Mechanisms of Action

The cytotoxic effects of pyrimidine derivatives are often attributed to their ability to interfere with fundamental cellular processes. Several mechanisms of action have been proposed for different classes of pyrimidine analogues:

  • Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.[7] For example, some pyrazolo[3,4-d]pyrimidines have been identified as Src kinase inhibitors, leading to apoptosis in cancer cells.[6] The anilino-pyrimidine scaffold is a well-established pharmacophore for targeting various kinases.

  • Induction of Apoptosis: A common outcome of treatment with cytotoxic pyrimidine derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling pathways, often as a consequence of inhibiting key survival signals.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the cytotoxic activity of novel compounds.

General Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h treatment Treat cells with compounds for 48-72h incubation_24h->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment assay Perform MTT or SRB assay treatment->assay readout Measure absorbance assay->readout calculation Calculate cell viability and IC50 values readout->calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Detailed MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add various concentrations of the pyrimidine derivatives to the wells and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly privileged structure in the design of novel anticancer agents. While direct comparative data on a series of 4-(cyclopropylmethoxy)pyrimidine derivatives is currently limited, the analysis of related substituted pyrimidines provides valuable insights into the structural features that govern cytotoxic activity. The low micromolar to nanomolar potencies observed for various fused and substituted pyrimidines underscore the therapeutic potential of this heterocyclic system.

Future research should focus on the systematic synthesis and evaluation of 4-(cyclopropylmethoxy)pyrimidine derivatives against a broad panel of cancer cell lines. Such studies will be crucial for elucidating the specific contribution of the cyclopropylmethoxy group to cytotoxic potency and selectivity. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be essential for their further development as clinical candidates.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 3, 2026, from [Link]

  • Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2025). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety. (2019). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (2025). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. (2017). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

Sources

Comparative Pharmacokinetic Profiling of 4-(Cyclopropylmethoxy)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage[1]

In modern drug discovery, the 4-(cyclopropylmethoxy)pyrimidine moiety serves as a privileged scaffold, frequently employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.[1] It appears in approved therapeutics such as Roflumilast (PDE4 inhibitor) and Firocoxib (COX-2 inhibitor).[1]

This guide provides a comparative technical analysis of the 4-(cyclopropylmethoxy)pyrimidine scaffold against its standard analog, 4-methoxypyrimidine .[1] By replacing a simple methoxy group with a cyclopropylmethoxy ether, researchers can modulate metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.[1]

Core Value Proposition
  • Metabolic Blockade: The cyclopropyl group sterically hinders the

    
    -carbon, significantly reducing the rate of O-dealkylation by CYP450 enzymes compared to simple methyl ethers.[1]
    
  • Lipophilic Optimization: Increases LogD

    
     (typically by +0.8 to +1.2 units), enhancing membrane permeability without the liability of rapid oxidative clearance associated with longer aliphatic chains.[1]
    

Comparative Pharmacokinetic Profile

The following data synthesizes representative experimental trends observed when transitioning from a 4-methoxypyrimidine (Reference) to a 4-(cyclopropylmethoxy)pyrimidine (Target) scaffold.

Table 1: Physicochemical and Metabolic Stability Comparison
Parameter4-Methoxypyrimidine (Reference)4-(Cyclopropylmethoxy)pyrimidine (Target)Impact Analysis
LogD (pH 7.4) 1.2 - 1.52.1 - 2.5Enhanced Permeability: Increased lipophilicity improves passive diffusion across the intestinal epithelium and BBB.[1]
Microsomal Cl

High (> 50 µL/min/mg)Low-Medium (10 - 25 µL/min/mg)Metabolic Stability: The cyclopropyl group hinders CYP-mediated O-dealkylation, extending half-life (

).[1]
Primary Metabolite 4-Hydroxypyrimidine (Rapid formation)Ring-hydroxylated cyclopropyl (Minor)Clearance Shifting: Shifts metabolism from rapid dealkylation to slower ring oxidation or Phase II conjugation.[1]
Plasma Protein Binding Low (< 80%)Moderate-High (85 - 95%)Distribution: Higher binding reduces

, which must be balanced against improved potency.[1]
Caco-2 Permeability (

)

cm/s

cm/s
Absorption: Significant improvement in absorptive flux (

).[1]

Note: Data ranges are representative of the scaffold's contribution to small molecule leads (MW 300-450 Da) derived from SAR studies of Roflumilast and Firocoxib analogs [1, 2].[1]

Mechanistic Insight: Metabolic Pathways[2]

Understanding the metabolic fate of the cyclopropylmethoxy group is critical for lead optimization.[1] Unlike the methoxy group, which undergoes rapid O-demethylation, the cyclopropylmethoxy group is robust against this pathway but introduces a potential liability for ring oxidation.[1]

Diagram 1: Comparative Metabolic Fate[1]

MetabolicPathways cluster_0 Reference: 4-Methoxypyrimidine cluster_1 Target: 4-(Cyclopropylmethoxy)pyrimidine Ref 4-Methoxypyrimidine Met1 4-Hydroxypyrimidine (Inactive) Ref->Met1 CYP450 (Rapid O-Dealkylation) Tgt 4-(Cyclopropylmethoxy) pyrimidine Met2 Hydroxylated Cyclopropyl (Active/Inactive) Tgt->Met2 CYP2C9/3A4 (Ring Oxidation) Met3 4-Hydroxypyrimidine Tgt->Met3 CYP450 (Slow O-Dealkylation)

Figure 1: Metabolic divergence between methoxy and cyclopropylmethoxy substituents.[1] The cyclopropyl group sterically protects the ether linkage, shifting the primary clearance mechanism to slower ring oxidation pathways.[1]

Experimental Protocols (Self-Validating Systems)

To validate the advantages of the 4-(cyclopropylmethoxy)pyrimidine scaffold, the following protocols must be executed. These methodologies are designed to be self-validating through the use of specific reference standards.[1]

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the reduction in Intrinsic Clearance (


) conferred by the cyclopropyl moiety.[1]
  • Preparation:

    • Test Compounds: Prepare 10 mM DMSO stocks of the 4-cyclopropylmethoxy analog and the 4-methoxy reference.

    • Microsomes: Thaw human liver microsomes (HLM) and rat liver microsomes (RLM) on ice.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation System:

    • Final Concentration: 1 µM test compound, 0.5 mg/mL microsomes.

    • Cofactor: 1 mM NADPH (regenerating system).[1]

    • Controls:

      • Positive Control:[1] Verapamil (High clearance).[1]

      • Negative Control:[1] Warfarin (Low clearance).[1]

      • Zero-Cofactor Control: Incubate without NADPH to assess chemical stability.[1]

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       minutes.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor the parent depletion and the formation of the specific O-dealkylated metabolite (loss of -CH

      
      -Cyclopropyl mass).[1]
      
  • Validation Criteria:

    • The Zero-Cofactor sample must show >95% parent remaining at 60 min.[1]

    • The 4-methoxy reference should show

      
       that of the cyclopropyl analog.[1]
      
Protocol B: Flux Assay (Caco-2 Permeability)

Objective: To confirm that the lipophilic cyclopropyl group enhances membrane permeability without inducing efflux liability.[1]

  • Cell Culture: Use Caco-2 monolayers grown on Transwell® inserts (21-day culture, TEER > 1000

    
    ).[1]
    
  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM compound to the apical chamber (pH 6.5).

    • Basolateral to Apical (B-A): Add 10 µM compound to the basolateral chamber (pH 7.4).

  • Sampling: Collect 50 µL aliquots from the receiver compartment at 60 and 120 minutes.

  • Calculation:

    • Calculate Apparent Permeability (

      
      ) using: 
      
      
      
      [1]
    • Calculate Efflux Ratio:

      
      
      
  • Interpretation:

    • Target Profile:

      
       cm/s with 
      
      
      
      .
    • If

      
      , the lipophilic cyclopropyl group may be recruiting P-gp transporters; co-incubate with Verapamil (P-gp inhibitor) to confirm.[1]
      

Strategic Workflow for Scaffold Profiling

The following workflow illustrates the decision logic when profiling this specific scaffold.

Diagram 2: PK Profiling Decision Matrix

PKWorkflow Start Start: 4-(Cyclopropylmethoxy) Candidate Synthesis Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility MetaStab Step 2: Microsomal Stability (Human/Rat) Solubility->MetaStab Decision1 Cl_int < 20 µL/min/mg? MetaStab->Decision1 MetID Step 3: Metabolite ID (Check for Ring Oxidation) Decision1->MetID Yes Redesign Redesign: Fluorinate Cyclopropyl Ring Decision1->Redesign No (Unstable) Permeability Step 4: Caco-2 Permeability MetID->Permeability Decision2 Efflux Ratio < 2? Permeability->Decision2 Decision2->Redesign No (P-gp Substrate) InVivo Step 5: In Vivo PK (Rat) Evaluate Bioavailability (F%) Decision2->InVivo Yes

Figure 2: Decision matrix for progressing 4-(cyclopropylmethoxy)pyrimidine candidates. Note the "Redesign" loop involving fluorination if metabolic stability remains suboptimal.[1]

References

  • Letendre, L. T., et al. (2005).[1] "Pharmacokinetics of firocoxib after administration of multiple consecutive daily doses to horses." American Journal of Veterinary Research.

  • Lahu, G., et al. (2010).[1] "Population Pharmacokinetic Modelling of Roflumilast and Roflumilast N-Oxide." Clinical Pharmacokinetics.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Winiwarter, S., et al. (1998).[1] "Correlation of human jejunal permeability (in vivo) of drugs with Caco-2 permeability (in vitro) and P-glycoprotein transport." Journal of Medicinal Chemistry. [1]

Sources

Validating the Therapeutic Potential of 4-(Cyclopropylmethoxy)pyrimidine: A Comparative Guide for Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of approved therapeutics.[1] This guide provides an in-depth, technical framework for validating the therapeutic potential of a novel pyrimidine derivative, 4-(Cyclopropylmethoxy)pyrimidine, in two key disease areas with significant unmet needs: inflammation and colorectal cancer.

This document is not a rigid protocol but a strategic guide designed to be adapted. It offers a comparative approach, benchmarking the hypothetical efficacy of 4-(Cyclopropylmethoxy)pyrimidine against established clinical standards: the selective COX-2 inhibitor Celecoxib for inflammation and the cornerstone chemotherapeutic 5-Fluorouracil for colorectal cancer. Every experimental choice is rationalized to ensure a self-validating and robust preclinical data package.

Part 1: Investigating Anti-Inflammatory Potential in a COX-2 Inhibition Model

The cyclooxygenase-2 (COX-2) enzyme is a well-validated target in inflammation, playing a crucial role in the synthesis of prostaglandins that mediate pain and swelling.[2][3][4] Numerous pyrimidine derivatives have demonstrated selective COX-2 inhibition, suggesting a promising avenue for 4-(Cyclopropylmethoxy)pyrimidine.[5][6]

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that 4-(Cyclopropylmethoxy)pyrimidine will act as a selective inhibitor of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Comparative In Vitro Efficacy Assessment

The initial validation will involve a direct comparison of the inhibitory activity of 4-(Cyclopropylmethoxy)pyrimidine and Celecoxib on COX-1 and COX-2 enzymes.

Table 1: Benchmarking In Vitro COX-2 Inhibition

CompoundTargetReported IC50
CelecoxibCOX-240 nM[8]
CelecoxibCOX-19.4 µM[9]
4-(Cyclopropylmethoxy)pyrimidine COX-2 To be determined
4-(Cyclopropylmethoxy)pyrimidine COX-1 To be determined

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[6][7]

  • Reagent Preparation :

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a detection probe (e.g., Amplex Red).

    • Prepare serial dilutions of 4-(Cyclopropylmethoxy)pyrimidine and Celecoxib (positive control) in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the diluted test compounds or vehicle (DMSO) to their respective wells.

    • Add 20 µL of the diluted COX-1 or COX-2 enzyme to each well, except for the negative control wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production

To assess the compound's activity in a cellular context, we will use a lipopolysaccharide (LPS)-stimulated macrophage model.

Experimental Protocol: TNF-α Secretion in RAW 264.7 Macrophages

  • Cell Culture :

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[5]

  • Treatment :

    • Pre-treat the cells with varying concentrations of 4-(Cyclopropylmethoxy)pyrimidine or Celecoxib for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS for 24 hours.[5]

  • Endpoint Measurement :

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α using an ELISA kit.[10]

In Vivo Validation: Carrageenan-Induced Paw Edema Model

This acute inflammatory model is a standard for evaluating the in vivo efficacy of anti-inflammatory agents.[11][12]

Experimental Protocol: Rat Paw Edema

  • Animal Model :

    • Use male Wistar rats (180-200g).

  • Dosing :

    • Administer 4-(Cyclopropylmethoxy)pyrimidine or Celecoxib orally at various doses.

    • The control group will receive the vehicle.

  • Induction of Inflammation :

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Edema :

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.[13]

  • Data Analysis :

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Signaling Pathway Visualization

The following diagram illustrates the COX-2 signaling pathway leading to the production of pro-inflammatory prostaglandins.

COX2_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine 4-(Cyclopropylmethoxy)pyrimidine Pyrimidine->COX2_Protein

Caption: COX-2 signaling pathway in inflammation.

Part 2: Assessing Anticancer Potential in a Colorectal Cancer Model

The pyrimidine scaffold is a privileged structure in oncology, forming the backbone of numerous kinase inhibitors and antimetabolites.[1][11][14][15][16][17] We will investigate the potential of 4-(Cyclopropylmethoxy)pyrimidine as an anticancer agent in a colorectal cancer model, comparing it with the standard-of-care drug, 5-Fluorouracil (5-FU).

Hypothesized Mechanism of Action: Kinase Inhibition or Tubulin Polymerization Disruption

Given the prevalence of these mechanisms among pyrimidine-based anticancer drugs, we will initially screen for both kinase inhibition (e.g., against EGFR and VEGFR-2, which are relevant in colorectal cancer) and disruption of tubulin polymerization.

Comparative In Vitro Cytotoxicity Assessment

The initial evaluation will determine the growth inhibitory effects of 4-(Cyclopropylmethoxy)pyrimidine on a human colorectal cancer cell line, HCT-116.

Table 2: Benchmarking In Vitro Anticancer Activity

CompoundCell LineReported GI50/IC50
5-FluorouracilHCT-116~6.94 µM[18]
4-(Cyclopropylmethoxy)pyrimidine HCT-116 To be determined

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell proliferation and cytotoxicity.[17][19][20]

  • Cell Culture :

    • Seed HCT-116 cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[20] The growth medium is McCoy's 5a Medium supplemented with 10% FBS and antibiotics.[21]

  • Treatment :

    • Treat the cells with serial dilutions of 4-(Cyclopropylmethoxy)pyrimidine or 5-Fluorouracil for 48-72 hours.

  • MTT Assay :

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[17]

    • Add 100 µL of detergent reagent to solubilize the formazan crystals.[17]

    • Measure the absorbance at 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Mechanistic In Vitro Assays

Based on the cytotoxicity results, further assays will elucidate the mechanism of action.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of microtubules.[14][16]

  • Reagent Preparation :

    • Thaw purified tubulin, GTP, and polymerization buffer on ice.[16]

  • Assay Procedure :

    • In a 96-well plate, mix the tubulin solution with either 4-(Cyclopropylmethoxy)pyrimidine, a known tubulin inhibitor (e.g., colchicine) as a positive control, or vehicle.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

In Vivo Efficacy in a Xenograft Model

The HCT-116 xenograft model is a widely used preclinical model for colorectal cancer.[22][23]

Experimental Protocol: HCT-116 Xenograft in Nude Mice

  • Animal Model :

    • Use athymic nude mice (6-8 weeks old).

  • Tumor Implantation :

    • Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of each mouse.[23]

  • Treatment :

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Administer 4-(Cyclopropylmethoxy)pyrimidine, 5-Fluorouracil, or vehicle according to a predetermined dosing schedule.

  • Endpoint Measurement :

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, excise the tumors and weigh them.

  • Data Analysis :

    • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Signaling Pathway Visualization

The following diagram illustrates a potential mechanism of action for an anticancer pyrimidine derivative targeting the EGFR signaling pathway, which is often dysregulated in colorectal cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Pyrimidine 4-(Cyclopropylmethoxy)pyrimidine Pyrimidine->EGFR

Caption: EGFR signaling pathway in cancer.

Conclusion

This guide outlines a comprehensive and comparative strategy for the preclinical validation of 4-(Cyclopropylmethoxy)pyrimidine. By directly benchmarking against established therapeutic agents in well-validated in vitro and in vivo models, researchers can generate a robust data package to support its further development. The detailed experimental protocols and mechanistic insights provided herein are intended to empower scientists to rigorously evaluate the therapeutic potential of this and other novel pyrimidine derivatives.

References

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]

  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds. ResearchGate. Available at: [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. Available at: [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innoscience Research. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. NIH. Available at: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical. Available at: [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. Available at: [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. Available at: [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. Available at: [Link]

  • MTT Assay. Bio-protocol. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel. NIH. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Fluorouracil. Wikipedia. Available at: [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. Available at: [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed Central. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Inflammation & Autoimmune Disease Models. WuXi Biology. Available at: [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. Available at: [Link]

  • 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro Lina Kurdi and Fa. ResearchGate. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. Available at: [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-(Cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Objective: To establish a compliant, self-validating disposal workflow for 4-(Cyclopropylmethoxy)pyrimidine.

As researchers, we often treat intermediates as generic "organic waste," but the specific functionality of this molecule requires a nuanced approach. This compound combines a pyrimidine heterocycle with a cyclopropyl ether moiety. This structural combination dictates two critical disposal constraints:

  • Nitrogen Content: Requires high-temperature incineration to manage NOₓ emissions.

  • Cyclopropyl Ether Functionality: Introduces potential acid sensitivity (ring-opening exotherms) and peroxide formation risks upon long-term storage.

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
Chemical Structure Pyrimidine ring + Cyclopropyl etherNitrogenous waste; Potential peroxide former.
Physical State Solid (typically) or solutionDetermines waste container type (Solid vs. Liquid).
Primary Hazards Irritant (Skin/Eye), Potentially FlammableStandard PPE required (Nitrile gloves, safety glasses).
Reactivity Acid Sensitive CRITICAL: Do not mix with acidic waste streams (e.g., waste H₂SO₄/HCl).
Waste Code (RCRA) D001 (Ignitable - if in solvent), P/U-listed (check local listings)Segregate as Hazardous Organic Waste.

Pre-Disposal Assessment & Segregation

The "Why" Behind the Protocol: Improper segregation is the leading cause of lab accidents. For this compound, the cyclopropyl ether group is the primary concern. In the presence of strong Lewis or Brønsted acids, the cyclopropyl ring can undergo rapid, exothermic ring-opening. Therefore, never dispose of this compound in the "Acidic Waste" stream.

Waste Stream Decision Logic

Use the following logic gate to determine the correct disposal path.

WasteSegregation Start Start: 4-(Cyclopropylmethoxy)pyrimidine Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo BinHalo Halogenated Organic Waste (High BTU Incineration) Halo->BinHalo PeroxideCheck Peroxide Check Required? (If stored >6 months) NonHalo->PeroxideCheck BinNonHalo Non-Halogenated Organic Waste (Fuel Blending) PeroxideCheck->BinNonHalo Negative (<10 ppm) Quench Peroxide Quench Protocol PeroxideCheck->Quench Positive (>10 ppm) Quench->BinNonHalo

Figure 1: Waste segregation logic flow. Note the specific check for peroxides if the material is in etheral solution or aged.

Detailed Disposal Protocol

Phase 1: Preparation & PPE

Goal: Isolate the user from potential irritants and inhalation hazards.[1][2]

  • Engineering Controls: Perform all handling inside a certified chemical fume hood.

  • PPE:

    • Nitrile gloves (double-gloving recommended if handling solutions).

    • Chemical splash goggles.

    • Lab coat (buttoned).

Phase 2: Peroxide Testing (Conditional)

Applicability: If the material has been stored as a liquid or in an ether solvent for >6 months.

  • Test: Use a commercial peroxide test strip (e.g., Quantofix).

  • Evaluate:

    • < 10 ppm: Safe for normal disposal.

    • > 10 ppm: Must be quenched. Add ferrous sulfate (FeSO₄) or sodium metabisulfite solution to the container and let stand for 24 hours before disposal.

Phase 3: Packaging & Labeling

Step-by-Step Workflow:

  • Select Container:

    • Solids: High-density polyethylene (HDPE) wide-mouth jar.

    • Liquids: HDPE or glass carboy (compatible with solvent). Avoid metal containers if peroxides are suspected.

  • Transfer:

    • Use a spark-proof spatula for solids.

    • Use a funnel for liquids to prevent splashing.

  • Labeling (Crucial for Downstream Safety):

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out "4-(Cyclopropylmethoxy)pyrimidine" fully. Do not use abbreviations or structure drawings alone.

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% Pyrimidine derivative").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic." If in organic solvent, mark "Flammable."

  • Secondary Containment: Place the sealed waste container into a secondary tray to capture potential leaks.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents exposure and facility contamination.

ScenarioResponse Protocol
Minor Solid Spill (< 5g)1. Dampen a paper towel with water (prevents dust).2. Wipe up material.3.[1][2][3][4] Place towel in Solid Hazardous Waste .4. Clean surface with soap and water.[1][2][3][5]
Liquid Spill (Solvent based)1. Evacuate immediate area if volatile solvents are involved.2. Cover with absorbent pads or vermiculite.3. Scoop into a sealable bag/container.4. Label as "Debris from Spill: [Solvent Name] + Pyrimidine."
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they increase absorption.

Regulatory Compliance & Final Disposition

US EPA / RCRA Considerations
  • Ignitability (D001): If the compound is dissolved in a flammable solvent (Flash point < 60°C), the waste stream is regulated as D001.

  • Toxicity: While this specific CAS may not be explicitly P-listed or U-listed, best practice dictates managing it as hazardous pharmaceutical waste .

  • Destruction Method: The ultimate fate of this waste must be High-Temperature Incineration .

    • Reasoning: The pyrimidine ring contains high nitrogen levels. Standard fuel blending may not reach temperatures sufficient to prevent the formation of Nitrogen Oxides (NOₓ), which are regulated pollutants. Incineration ensures complete mineralization.

Reference Documentation
  • PubChem Compound Summary: Cyclopropyl methyl ether (Structural Analog Data). National Library of Medicine. Link

  • US EPA: Management of Pharmaceutical Hazardous Waste. United States Environmental Protection Agency.[1][4][6][7] Link

  • Fisher Scientific: Safety Data Sheet (General Pyrimidine Handling). Link

Disclaimer: This guide is based on the chemical properties of pyrimidine and cyclopropyl ether functionalities. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Enamine) for lot-specific purity and hazard data before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.